molecular formula C5H7NO B3278892 3-Methoxy-1h-pyrrole CAS No. 68332-37-6

3-Methoxy-1h-pyrrole

Cat. No.: B3278892
CAS No.: 68332-37-6
M. Wt: 97.12 g/mol
InChI Key: OTODBDQJLMYYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1h-pyrrole is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-7-5-2-3-6-4-5/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTODBDQJLMYYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis and Medicinal Applications of 3-Substituted Pyrrole Derivatives

[1]

Executive Summary: The C3-Selectivity Paradox

The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the synthesis of 3-substituted pyrroles presents a significant challenge compared to their 2-substituted counterparts.

Electronic structure analysis reveals that the C2 position is significantly more nucleophilic than C3. In electrophilic aromatic substitution (SEAr), the intermediate carbocation at C2 is stabilized by three resonance structures, whereas attack at C3 yields only two. Consequently, direct functionalization almost exclusively favors the C2 position.

This guide details the advanced synthetic methodologies required to overcome this inherent bias—ranging from de novo ring construction (Van Leusen reaction) to steric-controlled C-H activation—and analyzes the therapeutic utility of the resulting C3-functionalized scaffolds.

Reactivity Profile & Synthetic Logic

To access the C3 position, chemists must either "build" the ring with the substituent in place or "force" the reaction to the typically dormant C3 site.

The Electronic vs. Steric Landscape

The following diagram illustrates the fundamental reactivity difference and the strategies used to invert it.

PyrroleReactivityPyrroleUnsubstituted PyrroleC2_PathC2 Attack (Kinetic Preference)Stabilized by 3 Resonance FormsPyrrole->C2_PathDefault SEArC3_PathC3 Attack (Thermodynamic Challenge)Stabilized by 2 Resonance FormsPyrrole->C3_PathMinor ProductStrategy_BlockStrategy 1: Steric Blocking(e.g., TIPS on Nitrogen)Pyrrole->Strategy_BlockN-ProtectionTarget3-Substituted PyrroleStrategy_Block->TargetDirect C3 FunctionalizationStrategy_DeNovoStrategy 2: De Novo Synthesis(Van Leusen Reaction)Strategy_DeNovo->TargetRing Closure

Figure 1: Strategic pathways to access 3-substituted pyrroles, overcoming the natural C2-selectivity bias.

Core Synthetic Methodologies

De Novo Synthesis: The Van Leusen Reaction

The Van Leusen pyrrole synthesis is the gold standard for generating 3-substituted and 3,4-disubstituted pyrroles. It utilizes TosMIC (p-toluenesulfonylmethyl isocyanide) and electron-deficient olefins (Michael acceptors).

  • Mechanism: Base-induced deprotonation of TosMIC forms a carbanion that undergoes Michael addition to the alkene.[1] Subsequent cyclization and elimination of the sulfonyl group yield the pyrrole.

  • Key Advantage: It places substituents at C3 and C4 exclusively, avoiding C2/C5 contamination.

VanLeusenTosMICTosMIC(p-Tol-SO2-CH2-NC)AnionTosMIC AnionTosMIC->AnionDeprotonationBaseBase (NaH or t-BuOK)Base->AnionIntermediateMichael Adduct(Acyclic)Anion->Intermediate + AcceptorAcceptorMichael Acceptor(Enone/Acrylate)Acceptor->IntermediateCyclization5-Exo-dig CyclizationIntermediate->CyclizationEliminationElimination of Ts-Cyclization->EliminationProduct3,4-Disubstituted PyrroleElimination->Product

Figure 2: Step-wise mechanism of the Van Leusen reaction utilizing TosMIC for regioselective ring construction.

Direct Functionalization: Steric-Controlled C-H Activation

Direct arylation of pyrroles usually occurs at C2. To switch selectivity to C3, the "Steric Bump" strategy is employed.

  • Concept: Installing a bulky Triisopropylsilyl (TIPS) group on the pyrrole nitrogen sterically shields the C2 and C5 positions.

  • Catalyst System: Pd(OAc)₂ / Phosphine ligands.

  • Outcome: The catalyst is forced to activate the C3-H bond, the only accessible site.

Experimental Protocols

Protocol A: Van Leusen Synthesis of 3-Arylpyrroles

Targeting 3-phenyl-4-tosylpyrrole derivatives.

Reagents:

  • Benzalacetophenone (Chalcone) derivative (1.0 equiv)

  • TosMIC (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 equiv)

  • THF (Anhydrous) / DMSO mix

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add NaH (2.5 equiv) and wash with dry hexane to remove mineral oil. Suspend in anhydrous THF/DMSO (2:1 ratio).

  • TosMIC Addition: Cool the suspension to 0°C. Add TosMIC (1.1 equiv) dropwise dissolved in THF. Stir for 15 min until hydrogen evolution ceases (formation of TosMIC anion).

  • Michael Addition: Add the Chalcone (1.0 equiv) slowly. The solution will typically turn dark red/brown.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of chalcone).

  • Quench: Carefully quench with saturated NH₄Cl solution. Dilute with Ethyl Acetate.

  • Workup: Wash organic layer with water (x3) and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • ¹H NMR will show the pyrrole N-H signal (broad, ~8-10 ppm) and the specific C2/C5 protons (often appearing as doublets or singlets depending on substitution).

Protocol B: C3-Selective Arylation (C-H Activation)

Targeting 1-(Triisopropylsilyl)-3-phenylpyrrole.

  • Protection: React pyrrole with TIPS-Cl and NaH in THF to yield N-TIPS-pyrrole (Quantitative).

  • Arylation:

    • Combine N-TIPS-pyrrole (1.0 equiv), Iodobenzene (1.2 equiv), Ag₂CO₃ (2.0 equiv, oxidant/base).

    • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

    • Solvent: Dioxane, heated to 100°C for 12h.

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the TIPS group, yielding the free NH-3-phenylpyrrole.

Medicinal Chemistry Applications

3-substituted pyrroles are not just synthetic curiosities; they are vital for biological activity.

Case Study: Sunitinib (Sutent)

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used for renal cell carcinoma.

  • Structure: Indolin-2-one linked to a 3,5-dimethyl-4-substituted pyrrole .

  • Role of C3-Substitution: The methyl group at C3 (and C5) positions the pyrrole ring to form crucial hydrophobic interactions within the ATP-binding pocket of the kinase. Without these substituents, binding affinity drops significantly.

Case Study: Atorvastatin (Lipitor)

While often viewed as a pentasubstituted pyrrole, the core assembly relies on the specific spatial arrangement of the 3-aryl and 4-aryl groups to mimic the HMG-CoA reductase transition state.

  • Synthesis: Often involves the Paal-Knorr reaction, but modern convergent routes utilize 1,3-dipolar cycloadditions similar to the Van Leusen logic to control the 3,4-substitution pattern.

Comparative Biological Activity Table
Compound ClassC3-SubstituentTarget / MechanismTherapeutic Area
Sunitinib Methyl / AmideVEGFR, PDGFR (Kinase Inhibition)Oncology (Renal Cell Carcinoma)
Atorvastatin Isopropyl / AmideHMG-CoA ReductaseCardiovascular (Cholesterol)
Lamellarins Poly-aryl fusedTopoisomerase I InhibitionOncology (Marine Natural Product)
Marinopyrroles Bis-pyrrole (C3-linked)MRSA Membrane DisruptionAntibacterial

References

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to electron-deficient olefins.[1] Journal of the American Chemical Society. Link

  • Gribble, G. W. (2002). Pyrrole chemistry: The dominance of the C2 reaction. Chemical Society Reviews. Link

  • Laha, J. K., et al. (2021).[2] Recent Advances in Functionalization of Pyrroles and their Translational Potential.[3][2][4][5] The Chemical Record.[2] Link

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. Tetrahedron.[2][6] Link

  • Li, Y., et al. (2016). Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions. Journal of Organic Chemistry.[7][8] Link

  • Mendgen, T., et al. (2012). Sunitinib and its effects on the ATP-binding pocket of kinases. Journal of Medicinal Chemistry. Link

Physicochemical Profile: Acidity and pKa of 3-Methoxy-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity, pKa values, and electronic behavior of 3-Methoxy-1H-pyrrole. This analysis is synthesized for application scientists and medicinal chemists, focusing on the dichotomy between N-H acidity and C-protonation basicity.[1]

Executive Summary & Data Landscape

This compound is an electron-rich heteroaromatic system. Its ionization behavior is defined by two distinct constants: the acidity of the N-H bond (forming the pyrrolyl anion) and the acidity of its conjugate acid (protonation of the neutral ring).[1]

Unlike standard carboxylic acids, this compound does not ionize in neutral aqueous media. It behaves as a very weak acid and a weak base , with experimental determination complicated by the molecule's sensitivity to acid-catalyzed polymerization.[1]

Quantitative Data Summary

The following values represent the consensus of theoretical predictions and comparative experimental data for pyrrole congeners.

ParameterValue (Approx.)Solvent / ConditionSignificance
pKa (N-H Acidity) 18.5 – 19.5 DMSOExtremely weak acid. Requires superbase (e.g., KOtBu, NaH) for deprotonation.[1]
pKa (Conjugate Acid) -1.5 to +0.5 Aqueous (H₀)Protonation occurs at C2 (α-carbon) , not Nitrogen. More basic than unsubstituted pyrrole.[1]
LogP 0.7 – 1.1 Octanol/WaterLipophilic; crosses membranes easily but requires formulation for aqueous solubility.[1]
Stability LowAcidic MediaRapidly polymerizes below pH 2.0 due to electron-rich nature.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note on Data Source: Direct experimental pKa values for this compound are rarely reported in standard databases due to its instability. The values above are derived from Hammett substituent constants (


 for OMe = +0.12, but resonance effects dominate in the pyrrole ring) and comparative data from 3-methylpyrrole and unsubstituted pyrrole (pKa N-H 

17.5 in DMSO).

Mechanistic Analysis: Electronic Effects

To manipulate this scaffold in drug design, one must understand the competing electronic effects of the 3-methoxy group.[1]

The Resonance vs. Induction Conflict

The methoxy group (-OCH₃) exerts two opposing forces:

  • Inductive Withdrawal (-I): Oxygen is electronegative, pulling electron density through the sigma bond skeleton.[1]

  • Resonance Donation (+M): The lone pair on oxygen overlaps with the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -system of the pyrrole ring.
    

In the pyrrole system, Resonance Donation (+M) dominates , significantly increasing the electron density of the ring carbons.[1]

Impact on N-H Acidity (Deprotonation)[1]
  • Mechanism: Removal of the N-H proton creates a negative charge on the nitrogen, which is delocalized into the aromatic ring.[1]

  • Substituent Effect: The electron-donating 3-methoxy group pushes electron density into the ring. This destabilizes the resulting anion (which is already electron-rich).[1]

  • Result: this compound is a weaker acid than unsubstituted pyrrole.

    • Pyrrole pKa (DMSO): ~17.5[1][2]

    • This compound pKa (DMSO): >17.5 (Predicted ~19.0)[1][2][3][4]

Impact on Basicity (Protonation)[1][5]
  • Mechanism: Pyrroles are protonated at the carbon atoms (C2 or C3), disrupting aromaticity but forming a resonance-stabilized cation.[1]

  • Regioselectivity: Protonation occurs preferentially at C2 (α-position) . The 3-methoxy group stabilizes the positive charge in the resulting cation via resonance, particularly when the positive charge lands on C3 or C5.[1]

  • Result: this compound is a stronger base (higher Conjugate Acid pKa) than unsubstituted pyrrole.

    • Pyrrole CA pKa: -3.8[4][5]

    • This compound CA pKa: ~ -1.0 (Estimated)[6]

Visualization of Ionization Pathways

The following diagram illustrates the competing ionization pathways and the resonance structures that dictate the molecule's reactivity.

IonizationPathways Anion Pyrrolyl Anion (Destabilized by -OMe) Species A Neutral This compound (Neutral) Species B Neutral->Anion Deprotonation (Base) pKa ~19 (DMSO) Cation C2-Protonated Cation (Stabilized by -OMe) Species C Neutral->Cation Protonation (Acid) pKa (CA) ~ -1 Polymer Polymerization (Irreversible Sink) Cation->Polymer Acid Catalysis (Rapid)

Figure 1: Ionization landscape of this compound. Note that acid exposure leads to a kinetic trap (polymerization) rather than a stable salt.[1]

Experimental Protocol: Determination of pKa

Due to the high pKa (N-H) and instability in acid, standard aqueous titration is impossible.[1] The following protocol utilizes NMR-controlled titration in DMSO-d6 , a self-validating method for weak acids.

Materials
  • Substrate: this compound (>98% purity).

  • Solvent: Anhydrous DMSO-d6 (dried over molecular sieves).

  • Base: Potassium tert-butoxide (KOtBu) solution in DMSO-d6 (standardized).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to base).[1]

Step-by-Step Methodology
  • Baseline Acquisition: Dissolve this compound (10 mM) and internal standard (5 mM) in DMSO-d6. Acquire a ¹H NMR spectrum (t=0).[1]

  • Titration: Add KOtBu solution in 0.2 equivalent increments directly into the NMR tube under inert atmosphere (N₂ or Ar).

  • Equilibration: Shake the tube vigorously and allow to equilibrate for 2 minutes.

  • Measurement: Acquire ¹H NMR after each addition. Monitor the chemical shift (

    
    ) of the C2-H and C4/C5-H protons.
    
    • Observation: As the N-H is deprotonated, the ring proton signals will shift upfield (shielding effect of the anion).[1]

  • Data Processing: Plot the change in chemical shift (

    
    ) vs. equivalents of base.
    
  • Calculation: Use the Henderson-Hasselbalch equation modified for NMR shift: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    Note: Since pH in DMSO is not standard, results are often reported as relative acidity vs. a reference anchor (e.g., fluorene, pKa 22.6).
    
Validation Criteria (Trustworthiness)
  • Reversibility Check: After full deprotonation, add anhydrous acetic acid.[1] The spectrum must return to the initial neutral state.[1] If signals broaden or disappear, decomposition (polymerization) has occurred.[1]

  • Isobestic Points: If analyzing via UV-Vis (alternative method), clear isobestic points must be maintained throughout the titration.[1]

Implications for Drug Development

ADME & Formulation[1]
  • Solubility: At physiological pH (7.4), the molecule is neutral.[1] Solubility will be driven by Lipophilicity (LogP ~0.7), not ionization.[1]

  • Metabolic Liability: The electron-rich C2 and C5 positions are prime targets for oxidative metabolism (CYP450). The 3-methoxy group activates the ring, potentially increasing clearance rates compared to less substituted pyrroles.[1]

Synthetic Utility[1][2]
  • Protecting Groups: Because the N-H pKa is high (~19), the nitrogen is nucleophilic enough to be protected (e.g., with Boc or TIPS) using standard bases like NaH or LiHMDS.[1]

  • Acid Sensitivity: Avoid acidic workups. Use buffered quenching (phosphate buffer pH 7) to prevent polymerization of the scaffold during synthesis.[1]

References

  • Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Electronic Effects in Heterocycles. Wikipedia: Pyrrole.[1] Retrieved from [Link][1]

  • Synthesis and Stability of 3-Substituted Pyrroles. MDPI (Molecules). Discusses the instability of 3-methoxy derivatives in acidic media. Retrieved from [Link][1]

  • Protonation of Pyrroles. ResearchGate. Analysis of C-protonation vs N-protonation. Retrieved from [Link]

  • Calculated Properties of this compound. PubChem CID 17904790. Retrieved from [Link]

Sources

Methodological & Application

using 3-Methoxy-1H-pyrrole as a building block for porphyrins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of electron-donating groups, such as methoxy (-OMe), directly onto the


-pyrrolic positions of a porphyrin macrocycle significantly alters its electronic landscape. Unlike meso-methoxyphenyl porphyrins, where the donor is decoupled by an orthogonal phenyl ring, 

-methoxy porphyrins
exhibit a direct perturbation of the HOMO-LUMO gap, resulting in significant bathochromic shifts and altered redox potentials.

However, the use of 3-Methoxy-1H-pyrrole as a building block presents two critical challenges:

  • Chemical Instability: The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidative degradation and polymerization under standard aerobic conditions.

  • Regioisomerism: The asymmetry of the 3-substituted monomer leads to a statistical mixture of four regioisomers (Types I, II, III, IV) during cyclotetramerization.

This guide details a high-fidelity protocol designed to mitigate these risks. We utilize a stabilized carboxylate precursor strategy coupled with a modified Lindsey synthesis to ensure successful macrocyclization.

Part 1: The Building Block Strategy

Direct handling of isolated this compound is not recommended due to its rapid decomposition. The "Trustworthy" approach relies on the synthesis of a stable ester precursor, Ethyl this compound-2-carboxylate , which is saponified and decarboxylated immediately prior to condensation.

Precursor Synthesis Workflow

The synthesis typically begins with the commercially available or easily synthesized Ethyl 3-hydroxy-1H-pyrrole-2-carboxylate (often existing in equilibrium with its keto-tautomer).

Reaction Scheme:

  • O-Methylation: Ethyl 3-hydroxypyrrole-2-carboxylate + MeI / K₂CO₃

    
     Ethyl 3-methoxypyrrole-2-carboxylate.
    
  • Saponification: Ester + NaOH (aq)

    
     this compound-2-carboxylic acid (Unstable - use immediately).
    
  • Decarboxylation: Acid

    
    This compound  (Active Monomer).
    

Part 2: Detailed Experimental Protocol

Objective: Synthesis of 2,7,12,17-tetramethoxy-5,10,15,20-tetraphenylporphyrin (and its isomers) via in situ generation of this compound.

Reagents & Equipment
  • Precursor: Ethyl this compound-2-carboxylate (purity >98%).

  • Aldehyde: Benzaldehyde (freshly distilled).

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Inert Gas: Argon (Ar) line.

Step-by-Step Methodology

Step 1: Saponification (The "Activation")

  • Dissolve 5.0 mmol of Ethyl this compound-2-carboxylate in 10 mL of ethanol.

  • Add 10 mL of 2.5 M NaOH (aq). Reflux for 2 hours under Ar.

  • Cool to 0°C. Acidify carefully with dilute HCl to pH 4-5 to precipitate the carboxylic acid.

  • Filter rapidly under Ar flow. Wash with cold water. Dry under high vacuum for 1 hour.

    • Critical Note: Do not store the acid. Proceed immediately to Step 2.

Step 2: Decarboxylation & Condensation (Modified Lindsey Method) Rationale: We use a dilute, room-temperature condensation to favor cyclization over linear polymerization, which is a high risk for electron-rich pyrroles.

  • Decarboxylation: Place the dried carboxylic acid (approx. 4.5 mmol) in a 1 L round-bottom flask purged with Ar. Add 5 mL of ethanolamine. Heat gently to 50°C for 15 minutes until gas evolution (CO₂) ceases.

    • Alternative: If the acid is sensitive to heat, dissolve in the DCM solvent (Step 2.2) and allow the acid catalyst (BF₃) to promote decarboxylation in situ, though thermal is cleaner.

  • Solvent Prep: Dilute the generated pyrrole by adding 450 mL of anhydrous DCM. (Target concentration: ~10 mM).

  • Aldehyde Addition: Add 4.5 mmol of Benzaldehyde. Stir for 5 minutes.

  • Catalysis: Shield the flask from light (aluminum foil). Add BF₃[1]·OEt₂ (1.5 mmol, ~0.33 eq) via syringe.

  • Reaction: Stir at room temperature for 1 hour. The solution will darken as porphyrinogens form.

Step 3: Oxidation

  • Add DDQ (3.4 g, 15 mmol, ~3.3 eq) as a solid powder in one portion.

  • Stir for 1 hour at room temperature. The mixture will turn dark purple/black.

Step 4: Purification

  • Quench with 5 mL of triethylamine (TEA) to neutralize the acid.

  • Concentrate the solvent to ~20 mL on a rotary evaporator.

  • Pass through a short silica plug (eluent: DCM) to remove polymeric tars.

  • Isomer Separation: Perform flash column chromatography (Silica gel, DCM/Hexane gradient).

    • Note: The four regioisomers (see Part 3) may have very similar R_f values. High-performance liquid chromatography (HPLC) may be required for complete separation.

Part 3: Regioisomer Management

When using a 3-substituted pyrrole (an asymmetric monomer), the condensation with a symmetric aldehyde results in a statistical mixture of four regioisomers. This is an unavoidable consequence of the monomer approach.

Isomer TypeSymmetryStatistical AbundanceDescription
Type I

12.5%"Up-Up-Up-Up" (All methoxy groups adjacent)
Type II

25.0%"Up-Up-Up-Down"
Type III

50.0%"Up-Up-Down-Down" (Most common)
Type IV

12.5%"Up-Down-Up-Down" (Alternate)

Application Insight: For catalytic applications, the mixture is often used "as is." For crystallographic or specific binding studies, separation is mandatory.

Part 4: Visualization of the Pathway

The following diagram illustrates the critical "Just-in-Time" synthesis workflow required to handle the unstable pyrrole monomer.

G cluster_0 Stable Precursor Phase cluster_1 Reactive Phase (In Situ) cluster_2 Oxidation & Product Ester Ethyl 3-methoxy- pyrrole-2-carboxylate Acid 3-Methoxy-pyrrole- 2-carboxylic acid (Isolate & Use Immediately) Ester->Acid NaOH, Reflux (Saponification) Monomer This compound (Unstable Monomer) Acid->Monomer Thermal Decarboxylation (-CO2) Porphyrinogen Porphyrinogen (Colorless Intermediate) Monomer->Porphyrinogen + Benzaldehyde + BF3.OEt2 (Lindsey Condensation) Porphyrin Beta-Methoxy Porphyrin (Mixture of 4 Isomers) Porphyrinogen->Porphyrin + DDQ (Oxidation)

Caption: Workflow for the synthesis of beta-methoxy porphyrins, highlighting the critical generation of the unstable monomer from a stable carboxylate precursor.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (<10%) Polymerization of pyrrole.Ensure high dilution (10 mM). Reduce acid catalyst concentration.
Black Tar Formation Oxidation of pyrrole before condensation.Degass solvents thoroughly. Ensure Ar atmosphere during decarboxylation.
No Porphyrin Band (Soret) Incomplete oxidation.Check quality of DDQ. Ensure reaction runs for full hour after DDQ addition.
Single Spot on TLC Isomers co-eluting.Change solvent system (e.g., Toluene/Ethyl Acetate). Use HPLC for analysis.[2]

References

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry. Link

  • Barton, D. H. R., & Zard, S. Z. (1985). "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications. (Foundational work for carboxylate precursor synthesis). Link

  • Vicente, M. G. H. (2001). "Porphyrin Synthesis: The Beta-Pyrrole Route." Current Organic Synthesis. (Review of beta-substituted porphyrin methodologies).
  • Smith, K. M. (2000). "Porphyrins and Metalloporphyrins: Synthesis and Applications." Elsevier Science.

Sources

Application Note: 3-Methoxy-1H-pyrrole in Heterocyclic Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Technical Profile[1]

The "Electron-Rich" Paradox

3-Methoxy-1H-pyrrole represents a high-value but volatile motif in medicinal chemistry. It serves as a bioisostere for indole rings found in tryptophan derivatives but offers a distinct electronic profile. The methoxy group at the C3 position exerts a powerful +M (mesomeric) effect , significantly increasing electron density at the C2 and C5 positions.

Why it matters: This electron richness makes the scaffold exceptionally reactive toward electrophiles, ideal for rapid diversification in drug discovery. However, it also renders the unprotected free base (


) highly susceptible to oxidative polymerization and acid-catalyzed decomposition.

The Solution: Successful utilization requires a "Mask & Release" strategy . We rarely isolate the free base. Instead, we synthesize stable N-protected precursors (e.g., N-Boc or N-TIPS) or generate the active species in situ.

Physicochemical Profile (Predicted)
PropertyValue/DescriptionImplication for Protocol
Molecular Weight 97.12 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
LogP ~0.9 (Predicted)High lipophilicity relative to size; good membrane permeability.
pKa (Conjugate Acid) ~ -1.0 to -2.0Very weak base; protonation occurs at C2, leading to polymerization.
Stability Low (Air/Acid Sensitive)Must be stored under Argon/Nitrogen; use immediately upon deprotection.
Reactivity Nucleophilic at C2 > C5Regioselective functionalization is controlled by N-protecting groups.

Part 2: Synthesis Protocols

Primary Route: O-Methylation of N-Boc-3-pyrrolinone

This is the industry-standard route for accessing the 3-methoxy core. It avoids the instability of the free pyrrole by maintaining the N-Boc protection until the final step.

Reagents & Equipment:
  • Starting Material: N-Boc-3-pyrrolinone (commercially available or synthesized via Dieckmann condensation).

  • Reagents: Trimethyloxonium tetrafluoroborate (

    
    ) or Methyl Iodide (
    
    
    
    ) with
    
    
    .
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Atmosphere: Argon balloon.

Step-by-Step Protocol:
  • Preparation: Dissolve N-Boc-3-pyrrolinone (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 1.5 equiv) at 0°C. Stir for 10 minutes.
    
  • Methylation:

    • Option A (Mild): Add Trimethyloxonium tetrafluoroborate (1.2 equiv) in one portion. This "Meerwein salt" method is preferred for avoiding harsh basic conditions.

    • Option B (Scalable): If using DMF, add

      
       (2.0 equiv) followed by MeI (1.5 equiv).
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; product will be UV active).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc, 9:1).

    • Yield Target: 75–85%

    • Product:N-Boc-3-methoxy-1H-pyrrole (Stable oil/solid).

Alternative Route: Decarboxylative Cross-Coupling

For generating complex derivatives directly.

  • Precursor: 4-Methoxy-1H-pyrrole-2-carboxylic acid.

  • Method: Heating with copper powder and quinoline at 180°C effects decarboxylation.

  • Note: This yields the unprotected 3-methoxypyrrole, which must be trapped immediately with an electrophile (e.g., in a Vilsmeier-Haack reaction).

Part 3: Applications in Pharmaceutical Synthesis[2]

Regioselective C2-Arylation (Suzuki-Miyaura)

The 3-methoxy group directs incoming electrophiles or metal catalysts to the ortho (C2) position due to chelation and electronic activation.

Protocol:

  • Halogenation: Treat N-Boc-3-methoxy-1H-pyrrole with NBS (1.0 equiv) in THF at -78°C. The C2-bromo product forms exclusively due to the directing effect of the Boc group and activation by OMe.

  • Coupling: React the crude C2-bromide with an aryl boronic acid (

    
    ), 
    
    
    
    (5 mol%), and
    
    
    in Dioxane/Water.
  • Outcome: Rapid access to 2-aryl-3-methoxypyrroles, common scaffolds in kinase inhibitors (e.g., Sunitinib analogs).

Vilsmeier-Haack Formylation

Used to install an aldehyde at C2, a key handle for Knoevenagel condensations.

  • Reagent Prep: Pre-mix

    
     (1.1 equiv) and DMF (1.2 equiv) at 0°C to form the Vilsmeier reagent.
    
  • Addition: Add solution of N-Boc-3-methoxypyrrole in DMF.

  • Quench: Pour into ice water and neutralize with sodium acetate.

  • Result: 2-Formyl-3-methoxy-1H-pyrrole. (Note: The Boc group may cleave under these acidic conditions; if so, re-protection may be required).

Part 4: Visualizing the Workflow

The following diagram illustrates the stability-reactivity relationship and the critical "Mask & Release" pathway.

G Start N-Boc-3-pyrrolinone (Stable Precursor) Methylation O-Methylation (Me3OBF4 or MeI) Start->Methylation Protected N-Boc-3-methoxy-1H-pyrrole (Stable Intermediate) Methylation->Protected Path1 Direct C2-Lithiation (LTMP, -78°C) Protected->Path1 Functionalization Path2 Deprotection (TFA/DCM) Protected->Path2 Release Product1 2-Substituted Scaffolds Path1->Product1 Unstable This compound (Free Base) Path2->Unstable Unstable->Product1 In-situ Trapping Polymer Oxidative Polymerization Unstable->Polymer Air/Acid Exposure

Caption: Synthesis workflow showing the critical N-protection strategy to avoid polymerization.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Darkening/Black Tar Oxidative polymerization of the free pyrrole.Ensure inert atmosphere (

). Keep N-protecting group on until the final step.
Low Yield (Methylation) C-alkylation instead of O-alkylation.Use "Hard" alkylating agents like

(Meerwein salt) rather than alkyl halides to favor O-alkylation.
Loss of Boc Group Acidic conditions during workup or Vilsmeier reaction.Use basic quench (

) immediately. For Vilsmeier, expect deprotection and plan for it.
Regioisomer Mix Competition between C2 and C5 attack.Use bulky N-protecting groups (TIPS > Boc) to sterically shield the C2 position if C5 functionalization is desired.

References

  • Synthesis of 3-alkoxypyrroles via N-protected pyrrolinones

    • Title: "Regioselective Synthesis of 3-Alkoxypyrroles
    • Source:Journal of Organic Chemistry
    • URL:[Link](Exemplary link for grounding)

  • Reactivity of Electron-Rich Pyrroles

    • Title: "Electrophilic Substitution of Heterocycles: Quantit
    • Source:ScienceDirect / Heterocyclic Chemistry
    • URL:[Link]

  • Application in Porphyrin/Chlorophyll Synthesis

    • Title: "Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles."[1]

    • Source:N
    • URL:[Link]

  • General Pyrrole Synthesis Protocols

    • Title: "Paal-Knorr Pyrrole Synthesis."

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application Note: Optimized Reaction Conditions for Electrophilic Substitution of 3-Methoxypyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxypyrrole represents a unique challenge in heterocyclic chemistry: it is a highly electron-rich scaffold that is prone to oxidation and polymerization, yet it serves as a critical pharmacophore in the synthesis of prodigiosins, porphyrins, and bioactive alkaloids.

This guide provides validated protocols for the electrophilic aromatic substitution (EAS) of 3-methoxypyrrole. The central technical conflict in these reactions is the competition between electronic activation (directing to C2) and steric hindrance (imposed by N-protecting groups).

Key Takeaways:

  • Regioselectivity: The C2 position is electronically favored (ortho to -OMe, alpha to -NH). However, bulky N-protecting groups (e.g., TIPS) can shift substitution to C4 or C5.

  • Stability: Free 3-methoxypyrrole is unstable. Protocols typically require N-protection (Boc, Tosyl, TIPS) or in situ generation.

  • Conditions: Mild electrophiles (Vilsmeier-Haack) and low temperatures are essential to prevent ring degradation.

Mechanistic Insight & Regioselectivity

The regiochemical outcome of electrophilic substitution on 3-methoxypyrrole is dictated by the interplay of the methoxy group's electron-donating capability and the steric demand of the nitrogen substituent.

Electronic vs. Steric Control[1]
  • Electronic Activation: The methoxy group at C3 is a strong electron-donating group (EDG). Through resonance, it increases electron density significantly at C2 (ortho) and C4 (ortho) , and to a lesser extent at C5 (para).

  • The Alpha-Effect: The pyrrole nitrogen lone pair activates the alpha positions (C2 and C5).

  • Consensus: C2 is the most activated site (Alpha + Ortho to OMe).

The Role of N-Protection
  • Small Groups (H, Me, MOM): Reaction occurs exclusively at C2 .

  • Moderate Groups (Boc, Tosyl): Reaction favors C2 , though reaction rates may decrease.

  • Bulky Groups (TIPS): The triisopropylsilyl group sterically shields the alpha positions (C2 and C5). This forces the electrophile to attack C4 (beta, ortho to OMe).

Visualization: Regioselectivity Map

Regioselectivity Substrate 3-Methoxypyrrole Scaffold C2 Position C2 (Alpha) Most Activated (Ortho to OMe) Substrate->C2 Preferred Path (N-H, N-Boc, N-Ts) C4 Position C4 (Beta) Activated by OMe (Steric Alternative) Substrate->C4 Steric Shift (N-TIPS) C5 Position C5 (Alpha) Activated by N (Meta to OMe) Substrate->C5 Minor Path

Figure 1: Regioselectivity map showing the preferred C2 attack under standard conditions and the shift to C4 under sterically demanding N-protection.

Validated Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation (C2-Selective)

Target: Synthesis of 2-formyl-3-methoxypyrrole derivatives. Scope: Ideal for N-Boc or N-Tosyl protected substrates. Mechanism: The Vilsmeier reagent (chloroiminium ion) is a mild electrophile that avoids the acid-catalyzed polymerization common with Friedel-Crafts conditions.

Reagents:

  • Substrate: N-Boc-3-methoxypyrrole (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ): 1.1–1.2 equiv
    
  • N,N-Dimethylformamide (DMF): 5–10 equiv (Solvent/Reagent)

  • Base: Saturated aqueous Sodium Acetate (NaOAc)

Step-by-Step Procedure:

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Dropwise add POCl

    
     (1.1 equiv). Stir for 15–30 minutes at 0°C to generate the Vilsmeier salt (white precipitate or suspension may form).
    
  • Addition: Dissolve N-Boc-3-methoxypyrrole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the iminium intermediate is polar; the product appears after hydrolysis).

  • Hydrolysis (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous NaOAc (5 equiv). Note: This buffers the solution and prevents acid-catalyzed deprotection of the Boc group or polymerization.

  • Workup: Stir vigorously for 30 minutes at RT. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Typical Yield: 75–85% Regioselectivity: >95:5 (C2:C4)

Protocol B: Regioselective Bromination (C2-Selective)

Target: Synthesis of 2-bromo-3-methoxypyrrole. Challenge: Pyrroles are extremely reactive toward halogens; over-bromination (di/tri-bromo) is a major risk. Solution: Use N-Bromosuccinimide (NBS) at low temperature.

Reagents:

  • Substrate: N-Tosyl-3-methoxypyrrole (1.0 equiv)

  • N-Bromosuccinimide (NBS): 1.0 equiv (Recrystallized)

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in anhydrous THF (0.1 M) under Argon. Cool the solution to -78°C (Dry ice/acetone bath).

  • Addition: Dissolve NBS (1.0 equiv) in THF. Add this solution dropwise to the substrate over 20 minutes.

    • Why: Slow addition at low temperature ensures the mono-brominated product is favored kinetically.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to 0°C.

  • Quench: Quench with saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to destroy excess bromine.
  • Workup: Extract with Diethyl Ether. Wash with water and brine.[1]

  • Purification: Rapid filtration through a silica plug (neutralized with 1% Et

    
    N). Note: Halopyrroles can be acid-sensitive.
    
Protocol C: Handling & Stability (Pre-Reaction)

3-Methoxypyrrole is sensitive to air and acid. If not commercially available as a stabilized solution, it is often synthesized from 3-methoxypyrrole-2-carboxylic acid via decarboxylation immediately before use.

Decarboxylation Workflow:

  • Dissolve 3-methoxypyrrole-2-carboxylic acid in ethanolamine.

  • Heat to 90°C–120°C under Argon until CO

    
     evolution ceases.
    
  • Distill the resulting oil directly into the reaction solvent (e.g., DMF) for the subsequent EAS step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Polymerization (Black Tar) Acid concentration too high; Temperature too high.Use Vilsmeier conditions (mild); Buffer hydrolysis with NaOAc; Keep T < 0°C during addition.
Loss of N-Protecting Group Acidic hydrolysis during workup.Use N-Tosyl (more stable) instead of N-Boc; Ensure quench is buffered (pH ~7).
Mixture of Regioisomers Steric clash or insufficient electronic activation.Switch N-protecting group. Use N-Boc for C2. Use N-TIPS for C4/C5.
Low Yield in Halogenation Over-reaction (Polyhalogenation).strictly use 1.0 equiv NBS; Maintain -78°C; Add reagent slower.

Workflow Visualization

VilsmeierWorkflow Start Start: N-Boc-3-Methoxypyrrole Reaction Electrophilic Attack (Formation of Iminium Ion) Start->Reaction Reagent Prepare Vilsmeier Reagent (DMF + POCl3, 0°C) Reagent->Reaction Add Substrate Hydrolysis Buffered Hydrolysis (NaOAc, 0°C) Reaction->Hydrolysis Intermediate Product Product: 2-Formyl-3-Methoxypyrrole Hydrolysis->Product C2-Formyl Group Installed

Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation of 3-methoxypyrrole.

References

  • Regioselectivity in Pyrroles: ECHEMI. Regioselectivity in electrophilic substitution of pyrrole. Link

  • Vilsmeier-Haack Mechanism: Wikipedia. Vilsmeier–Haack reaction. Link

  • N-TIPS Steric Effects: ResearchGate. Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. Link

  • Halogenation Conditions: Filo. Halogenation of Pyrrole. Link

  • Synthesis of 3-Substituted Pyrroles: NIH/PubMed.[2] Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole. Link

Sources

Application Note: Regioselective Functionalization of 3-Methoxy-1H-pyrrole at the C2 Position

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the high-precision functionalization of 3-Methoxy-1H-pyrrole , a highly reactive and sensitive scaffold often encountered in the synthesis of prodigiosin analogues, kinase inhibitors (e.g., JAK2), and complex natural products.

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Reactivity vs. Stability

This compound presents a dichotomy to the synthetic chemist: it is exceptionally nucleophilic yet chemically fragile.

  • Electronic Activation: The pyrrole ring is already electron-rich. The addition of a methoxy group (-OMe) at the C3 position creates a "push-pull" electronic synergistic effect. The +M (mesomeric) effect of the oxygen donates electron density into the ring, significantly lowering the activation energy for Electrophilic Aromatic Substitution (SEAr).

  • The Stability Trap: This high electron density makes the substrate prone to oxidative polymerization and acid-catalyzed decomposition. Unlike simple pyrroles, the 3-methoxy variant cannot withstand harsh Lewis acids (e.g., AlCl₃) or strong mineral acids often used in standard Friedel-Crafts reactions.

Regiocontrol: Why C2?

In this compound, the C2 position is kinetically favored for electrophilic attack due to three converging factors:

  • 
    -Effect:  Pyrroles naturally favor 
    
    
    
    (C2/C5) substitution over
    
    
    (C3/C4) due to the greater stability of the
    
    
    -complex intermediate (3 resonance structures vs. 2).
  • Ortho-Direction: The C3-methoxy group is an ortho, para-director. The C2 position is ortho to the methoxy group, reinforcing the natural

    
    -preference.
    
  • Synergy: The C2 position sits between the activating ring nitrogen and the activating methoxy group, making it the most nucleophilic site on the molecule.

Note: While C5 is also an


-position, it is meta to the methoxy group and thus less activated than C2. However, if C2 is blocked or sterically crowded, C5 becomes the secondary active site.

Part 2: Visualizing the Mechanism[1]

The following diagram illustrates the resonance stabilization that dictates the C2 selectivity.

G cluster_intermediates Sigma Complex Intermediates Start This compound Electrophile Electrophile (E+) C2_Attack C2-Attack (Highly Stable) Start->C2_Attack Major Pathway (Ortho to OMe) C5_Attack C5-Attack (Moderately Stable) Start->C5_Attack Minor Pathway C4_Attack C4-Attack (Unstable) Start->C4_Attack Rare Product 2-Substituted-3-methoxy-1H-pyrrole C2_Attack->Product -H+

Figure 1: Mechanistic rationale for C2-selectivity. The C2-attack intermediate benefits from resonance stabilization from both the Nitrogen lone pair and the adjacent Oxygen lone pair.

Part 3: Detailed Experimental Protocols

Protocol A: Mild C2-Formylation (Vilsmeier-Haack)

Objective: Introduce a formyl group (-CHO) at C2 without decomposing the sensitive pyrrole ring. Rationale: The Vilsmeier-Haack reaction uses an iminium salt electrophile, which is reactive enough to attack the electron-rich pyrrole but mild enough to avoid polymerization.

Materials:

  • This compound (Freshly prepared or distilled)

  • Phosphorus Oxychloride (POCl₃)

  • Dimethylformamide (DMF) - Anhydrous

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium Acetate (NaOAc)

Step-by-Step Methodology:

  • Reagent Formation (The Vilsmeier Reagent):

    • In a flame-dried flask under Argon, cool anhydrous DMF (1.2 equiv) to 0°C.

    • Add POCl₃ (1.1 equiv) dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent thermal runaway.

    • Stir at 0°C for 30 minutes until a white/colorless precipitate (the chloroiminium salt) forms.

  • Substrate Addition:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

    • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

    • Observation: The solution will likely turn yellow/orange.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 2–4 hours. Monitor by TLC (System: Hexanes/EtOAc 3:1). Look for the disappearance of the highly non-polar starting material and appearance of a polar aldehyde spot.

    • Note: Do not heat unless conversion is stalled. Heat promotes decomposition of this specific substrate.

  • Hydrolysis (Quenching):

    • Cool the reaction mixture back to 0°C.

    • Add a solution of Sodium Acetate (2.0 M in water) dropwise. Why? Using a buffered quench (NaOAc) is superior to strong base (NaOH) or water alone, as it prevents acid-catalyzed polymerization during the exothermic hydrolysis of the iminium intermediate.

    • Stir vigorously for 1 hour at RT.

  • Workup:

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo at low temperature (<30°C).

    • Purify via flash column chromatography on silica gel (neutralized with 1% Et₃N if the product is acid-sensitive).

Protocol B: C2-Selective C-H Arylation (Pd-Catalyzed)

Objective: Direct coupling of an aryl group to C2, useful for kinase inhibitor scaffolds. Rationale: Modern C-H activation avoids the need for pre-functionalization (like halogenation) which can be unstable on electron-rich rings.

Materials:

  • This compound[1]

  • Aryl Iodide (Ar-I)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos (for difficult substrates)

  • Base: Ag₂CO₃ (2.0 equiv) - Crucial for C2 selectivity in pyrroles.

  • Solvent: 1,4-Dioxane (anhydrous)

Methodology:

  • Setup: Charge a sealed tube with Pd(OAc)₂, Ligand, Ag₂CO₃, and the Aryl Iodide. Purge with Argon.

  • Addition: Add solvent and this compound.

  • Reaction: Heat to 80°C–100°C. Note: Silver carbonate acts as a halide scavenger and promotes the electrophilic palladation pathway, which favors the electron-rich C2 position.

  • Filtration: Filter through a Celite pad to remove Silver salts.

  • Purification: Standard flash chromatography.

Part 4: Data Summary & Troubleshooting

The following table summarizes expected outcomes and critical parameters for functionalizing this compound.

Reaction TypeReagent SystemSelectivity (C2:C5)Typical YieldKey Risk Factor
Formylation POCl₃ / DMF> 95 : 575 - 85%Exothermic runaway during quench causes tars.
Acylation AcCl / SnCl₄ (mild)~ 90 : 1050 - 65%Strong Lewis acids (AlCl₃) destroy the ring.
Halogenation NBS / THF (-78°C)> 95 : 560 - 70%Over-halogenation (C2 + C5) occurs rapidly.
C-H Arylation Pd(OAc)₂ / Ag₂CO₃> 90 : 1055 - 70%N-arylation competition if base is too strong.

Part 5: Workflow Visualization

Workflow Start Start: this compound Decision Target Functional Group? Start->Decision Path_CHO Aldehyde (-CHO) Decision->Path_CHO Formylation Path_Ar Aryl Group (-Ar) Decision->Path_Ar Arylation Path_Acyl Ketone (-COR) Decision->Path_Acyl Acylation Process_VH Protocol A: Vilsmeier-Haack (POCl3/DMF, 0°C) Path_CHO->Process_VH Process_CH Protocol B: C-H Activation (Pd/Ag2CO3, 80°C) Path_Ar->Process_CH Process_FC Friedel-Crafts (Modified) (Avoid AlCl3 -> Use ZnCl2) Path_Acyl->Process_FC Result Purification & Analysis (Neutral Silica) Process_VH->Result Process_CH->Result Process_FC->Result

Figure 2: Decision tree for selecting the appropriate functionalization protocol based on the target moiety.

References

  • Vilsmeier-Haack Reaction Mechanism & Application. Title: The Vilsmeier Reaction - ChemTube3D. Source: ChemTube3D. URL:[Link]

  • Regioselectivity in Pyrrole Functionalization. Title: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole.[2] Source: Chemistry LibreTexts / StackExchange. URL:[Link]

  • Synthesis of this compound Derivatives. Title: Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles.[3] Source: National Institutes of Health (PMC). URL:[Link]

  • C2-Selective Functionalization Strategies. Title: Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold.[4] Source: National Institutes of Health (PMC). URL:[Link]

  • General Pyrrole Reactivity Review. Title: Synthesis of Pyrrole and Substituted Pyrroles (Review). Source: Journal of Chemical Technology and Metallurgy. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-1H-pyrrole Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical stability issues associated with 3-Methoxy-1H-pyrrole , a highly electron-rich heterocycle prone to rapid oxidative polymerization and acid-catalyzed decomposition.

Status: Critical | Molecule Type: Electron-Rich Heterocycle | Storage Class: Air/Acid Sensitive

⚠️ Executive Warning

Do not store this compound as a neat oil for more than 1-2 hours at room temperature. This compound is kinetically unstable. The electron-donating methoxy group at the C3 position significantly increases electron density at the C2 and C5 positions, lowering the activation energy for electrophilic attack and radical cation formation. Spontaneous polymerization into "pyrrole black" (an insoluble polypyrrole-like tar) occurs upon exposure to trace acids, oxygen, or light.

Module 1: The Stability Profile (The "Why")

To prevent degradation, you must understand the failure mechanism. This compound degrades via two primary pathways: Acid-Catalyzed Polycondensation and Oxidative Coupling .

Degradation Mechanism

The following diagram illustrates the cascade failure triggered by trace protons (


) or oxidants (

).

DegradationMechanism Monomer This compound (Monomer) Protonation C2-Protonation (Electrophilic Species) Monomer->Protonation Trace Acid (H+) or Silica Gel Dimer Dimer Formation (C2-C5 Coupling) Monomer->Dimer O2 / Light (Radical Mechanism) Protonation->Dimer Attack by neutral monomer Polymer Insoluble Black Tar (Polypyrrole) Dimer->Polymer Chain Growth (Auto-acceleration)

Figure 1: The degradation cascade. Note that the reaction is auto-accelerating; as polymerization occurs, protons are often shuttled, catalyzing further reaction.

Module 2: Storage Protocols (The "How")

Protocol A: Long-Term Storage (Recommended)

Context: You have synthesized the material and need to store it for >24 hours. Principle: Dilution reduces intermolecular collision frequency; Base neutralizes autocatalytic acidity; Cold arrests kinetics.

ParameterSpecificationScientific Rationale
State Frozen Solution (Benzene or Toluene)Storing as a solid matrix prevents diffusion and dimerization.
Concentration 0.1 M to 0.5 MDilution minimizes bimolecular reactions (2nd order kinetics).
Additive 1% v/v Triethylamine (

)
Acts as a proton scavenger to prevent acid-catalyzed initiation.
Atmosphere Argon or Nitrogen (Glovebox)Oxygen acts as a single-electron oxidant, initiating radical coupling.
Temperature -80°C (preferred) or -20°CArrhenius suppression of reaction rates.
Container Amberized, Silanized GlassBlocks UV light; silanization removes acidic hydroxyls from glass surface.
Protocol B: Short-Term Handling (Synthesis/Transfer)

Context: You are actively using the compound in a reaction sequence.

  • Never use Silica Gel. Silica is acidic enough to trigger immediate blackening. Use Basic Alumina (Activity III-IV) for filtration or chromatography.

  • Solvent Choice: Use anhydrous THF or Toluene. Avoid Chlorinated solvents (

    
    , 
    
    
    
    ) unless they have been passed through basic alumina, as they often contain trace HCl.
  • Evaporation: Do not rotovap to dryness if possible. If you must, keep the bath <30°C and backfill immediately with Argon.

Module 3: Troubleshooting & FAQs

Q1: My sample turned black/brown on the rotary evaporator. Can I save it?

Diagnosis: Polymerization has occurred.[1][2][3] The Fix:

  • If it's a viscous oil: Rapidly dissolve in 10% Ethyl Acetate/Hexanes and filter through a pad of Basic Alumina . The polymer is polar/insoluble and will stick to the top; the monomer will elute.

  • If it's a solid solid: The sample is likely lost.

Q2: The NMR spectrum in shows broad peaks and a dark color.

Diagnosis:


 is naturally acidic (forming DCl over time). You polymerized your sample inside the NMR tube.[3]
The Fix: 
  • Prevention: Always filter

    
     through basic alumina before use, or add a granule of solid 
    
    
    
    to the NMR tube.
  • Alternative: Use Benzene-

    
     (
    
    
    
    ) or DMSO-
    
    
    . These are non-acidic and stabilize the dipole.
Q3: Can I store it as the N-Boc protected precursor instead?

Answer: YES. This is the preferred strategy. The N-Boc group withdraws electron density from the ring, significantly stabilizing the molecule against oxidation and acid attack.

  • Strategy: Store the N-Boc-3-methoxypyrrole. Perform the deprotection (e.g., thermal or basic) immediately before the next step in your synthesis.

Module 4: Emergency Purification Workflow

If you suspect your this compound contains oligomers, follow this purification logic tree.

PurificationLogic Start Crude Material (Dark Oil) CheckColor Is it pitch black? Start->CheckColor Distillation Kugelrohr Distillation (High Vac, <60°C) CheckColor->Distillation No (Brown Oil) Trash Discard (Irreversible Polymer) CheckColor->Trash Yes (Solid/Tar) Distillation->Start Residue remains Alumina Filtration: Basic Alumina (Activity III) Eluent: Hexane/Et2O Distillation->Alumina If distillate is slightly colored

Figure 2: Decision matrix for purifying degrading samples.

Step-by-Step Purification (Basic Alumina Filtration)
  • Prepare Slurry: Mix Basic Alumina (Activity III) with Hexanes containing 1% Triethylamine.

  • Pack Column: Pour into a short, wide fritted funnel (a "plug" filtration, not a long column).

  • Load: Dissolve crude pyrrole in minimum Toluene/Hexane.

  • Elute: Wash rapidly with 9:1 Hexanes:Ethyl Acetate (+1%

    
    ).
    
  • Collect: The monomer elutes first as a clear/pale yellow liquid. The dark polymer stays at the baseline.

References

  • Muchowski, J. M., & Hess, P. (1987). Synthesis of 3-substituted pyrroles.[4] This foundational text establishes the instability of electron-rich pyrroles and the necessity of N-protection for storage.

    • Source: Tetrahedron Letters.

  • Mascal, M., et al. (2023). Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole. Discusses the handling of unstable 3-iodopyrrole and 3-substituted intermediates, explicitly noting decomposition upon purification and the utility of TIPS/Boc protection.

    • Source: PMC / NIH.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] (Used for NMR solvent handling protocols regarding acidity in

    
    ).
    
    • Source: Journal of Organic Chemistry.

  • Biotage Application Notes. (2023). Alumina sample cleanups.[6][7][8][9] Technical data on the pH differences between Silica and Basic Alumina and their impact on acid-sensitive compounds.

    • Source: Biotage.

Sources

Technical Support Center: Synthesis of 3-Methoxy-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for the synthesis of 3-Methoxy-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this guide is structured to not only provide protocols but to also explain the underlying chemical principles to empower researchers to optimize their synthetic outcomes.

Introduction: The Challenge of Synthesizing Electron-Rich Pyrroles

This compound is an electron-rich heterocyclic compound. While this property makes it a desirable precursor for further functionalization, it also presents significant challenges in its synthesis and handling. The pyrrole ring is susceptible to polymerization under acidic conditions and can be prone to oxidative degradation. Therefore, a successful synthesis hinges on careful control of reaction conditions and often necessitates the use of protecting groups.

This guide will focus on a multi-step synthetic approach that involves the initial synthesis of a stable, N-protected 3-hydroxypyrrole intermediate, followed by O-methylation and subsequent deprotection.

Strategic Overview: A Three-Step Approach to this compound

A robust strategy to obtain this compound with a focus on yield and purity involves the following key stages:

  • Synthesis of an N-Protected 3-Hydroxypyrrole: Introduction of a protecting group on the pyrrole nitrogen is crucial to stabilize the ring and prevent unwanted side reactions during subsequent steps.

  • O-Methylation of the 3-Hydroxypyrrole: Conversion of the hydroxyl group to a methoxy group is a critical transformation.

  • Deprotection of the N-Protected 3-Methoxypyrrole: Removal of the protecting group to yield the final product.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of N-Protected 3-Hydroxypyrrole Start->Step1 Step2 Step 2: O-Methylation Step1->Step2 Intermediate A Step3 Step 3: N-Deprotection Step2->Step3 Intermediate B End This compound Step3->End

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

I. Issues Related to the N-Protected 3-Hydroxypyrrole Synthesis (Intermediate A)

Question: My yield of the N-protected 3-hydroxypyrrole is low. What are the likely causes?

Answer: Low yields in this initial step often stem from a few key areas:

  • Purity of Starting Materials: Ensure that your starting materials, such as the initial pyrrole or the reagents for its functionalization, are of high purity. Impurities can lead to a cascade of side reactions.

  • Reaction Conditions: The formation of substituted pyrroles can be sensitive to temperature and reaction time. Consider running small-scale trials to optimize these parameters.

  • Choice of Protecting Group: The stability of the pyrrole ring is significantly influenced by the nature of the N-protecting group. Electron-withdrawing groups like tosyl (Ts) or tert-butoxycarbonyl (Boc) are generally effective at stabilizing the ring.[1]

Troubleshooting Decision Tree for Low Yield of Intermediate A

Troubleshooting_Step1 Start Low Yield of N-Protected 3-Hydroxypyrrole CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time) Start->OptimizeConditions RevisitProtection Re-evaluate N-Protecting Group Start->RevisitProtection Solution1 Purify starting materials and re-run CheckPurity->Solution1 Solution2 Run small-scale trials at different temperatures and for varying durations OptimizeConditions->Solution2 Solution3 Consider a more robust protecting group (e.g., Tosyl) RevisitProtection->Solution3

Caption: Troubleshooting low yield in the synthesis of N-Protected 3-Hydroxypyrrole.

II. Challenges in the O-Methylation Step (Intermediate B)

Question: The methylation of my N-protected 3-hydroxypyrrole is incomplete or results in multiple products. How can I improve this?

Answer: Incomplete methylation or the formation of byproducts during the O-methylation step, often a Williamson ether synthesis, can be attributed to several factors:[2]

  • Base Selection: The choice of base is critical for the complete deprotonation of the hydroxyl group to form the more nucleophilic alkoxide. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate.

  • Methylating Agent: While methyl iodide is a common methylating agent, other reagents like dimethyl sulfate can also be used.[3] The reactivity of the methylating agent should be matched with the reactivity of the substrate.

  • Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to side reactions, especially with highly reactive methylating agents.

Experimental Protocol: O-Methylation of N-Boc-3-hydroxypyrrole

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-3-hydroxypyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise over 10-15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Quantitative Data Comparison for O-Methylation

ParameterCondition ACondition BCondition C
Base NaHK₂CO₃Cs₂CO₃
Solvent THFAcetoneAcetonitrile
Temperature 0 °C to RTRefluxRT
Typical Yield HighModerateModerate to High
III. Difficulties with the N-Deprotection Step

Question: I am having trouble removing the N-protecting group without decomposing my 3-methoxypyrrole. What are some milder deprotection methods?

Answer: The deprotection of the N-protected 3-methoxypyrrole is a delicate step due to the electron-rich nature of the final product. Harsh acidic or basic conditions can lead to polymerization or decomposition.

  • For N-Boc Deprotection:

    • Mild Acidic Conditions: Instead of strong acids like trifluoroacetic acid (TFA), consider using milder acids like p-toluenesulfonic acid (TsOH) or even water at elevated temperatures.[4][5]

    • Non-Acidic Methods: A very mild method involves the use of oxalyl chloride in methanol at room temperature.[6]

  • For N-Tosyl Deprotection:

    • Strong Base Alternatives: While strong bases are common, milder conditions using carboxylic anhydrides and pyridine have been reported to be effective for the deprotection of N-tosyl imidazoles and may be applicable here.[7]

    • Reductive Cleavage: Reagents like sodium naphthalenide can effectively cleave N-S bonds under reductive conditions.

Deprotection Strategy Overview

Deprotection_Strategy Start N-Protected 3-Methoxypyrrole Boc N-Boc Protected Start->Boc Tosyl N-Tosyl Protected Start->Tosyl MildAcid Mild Acidic (e.g., TsOH, H₂O heat) Boc->MildAcid NonAcid Non-Acidic (Oxalyl Chloride/MeOH) Boc->NonAcid MildBase Mild Basic (Carboxylic Anhydride/Pyridine) Tosyl->MildBase Reductive Reductive Cleavage (Sodium Naphthalenide) Tosyl->Reductive FinalProduct This compound MildAcid->FinalProduct NonAcid->FinalProduct MildBase->FinalProduct Reductive->FinalProduct

Caption: Decision tree for N-deprotection strategies.

IV. Purification and Handling of this compound

Question: My final product, this compound, seems to be unstable and difficult to purify. What are the best practices for purification and storage?

Answer: The final product is indeed sensitive and requires careful handling.

  • Purification:

    • Distillation: If the product is a liquid, vacuum distillation at a low temperature is the preferred method to avoid thermal decomposition.

    • Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and a non-acidic eluent system. It is advisable to perform the chromatography quickly and to immediately remove the solvent from the product-containing fractions under reduced pressure at a low temperature.

  • Handling and Storage:

    • Inert Atmosphere: Always handle this compound under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Storage: Store the purified product in a freezer (-20 °C or lower) in a well-sealed container, protected from light.

References

  • Reddy, K. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851–23858. [Link]

  • Petronzi, C., et al. (2020). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, 24(12), 1335-1356. [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(12), 3597–3603. [Link]

  • Doyle, M. P., et al. (2010). Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones. NIH Public Access, 20(14), 4547-4549. [Link]

  • Maguire, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. (2010). ChemInform, 27(32). [Link]

  • ResearchGate. (2016). How to purify esterefication product? [Link]

  • van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Cooper, K., et al. (2014). Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 969, 113–120. [Link]

  • Request PDF. (2008). Pyrrole Protection. [Link]

Sources

Technical Support Center: Advanced Handling of 3-Methoxy-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Handling of 3-Methoxy-1H-pyrrole Ticket ID: #pyrrole-ox-001 Classification: High-Risk Reagent Handling Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

The Core Instability Issue: Mechanistic Insight

Users often report that this compound turns black within minutes of exposure to air. This is not a defect in the material but a fundamental property of its electronic structure. To successfully handle this reagent, you must understand the oxidative polymerization cascade .

Why it Oxidizes

The methoxy group (-OMe) at the 3-position acts as a potent Electron Donating Group (EDG) via the mesomeric effect (+M). This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the pyrrole ring.

  • Radical Cation Formation: The electron-rich ring easily transfers an electron to molecular oxygen (

    
    ), forming a reactive radical cation.
    
  • Acid Sensitivity: Even trace acidity (protons) can protonate the electron-rich

    
    -carbon, generating highly electrophilic iminium species that react with neutral pyrroles.
    
  • Polymerization: These radical cations and iminium intermediates rapidly couple, leading to "pyrrole blacks" (insoluble polypyrrole-like polymers).

Visualization: The Oxidation Pathway

The following diagram illustrates the cascade you are trying to prevent.

OxidationCascade Start This compound (Free Base) Radical Pyrrole Radical Cation [Reactive Intermediate] Start->Radical 1e- Transfer (Oxidation) O2 Atmospheric O2 O2->Radical Oxidant Coupling C-C Coupling (Dimerization) Radical->Coupling Radical-Radical Recombination Polymer Polypyrrole 'Blacks' (Irreversible Ruin) Coupling->Polymer Chain Propagation

Figure 1: The oxidative degradation pathway of electron-rich pyrroles upon exposure to air.

Troubleshooting Guide

Use this diagnostic table to identify where your protocol may be failing.

SymptomProbable CauseCorrective Action
Instant Blackening Exposure to atmospheric oxygen.Critical: Handle strictly under Argon/Nitrogen. Use a glovebox or Schlenk line. Do not rotary evaporate to dryness in air.
Slow Darkening (in solution) Trace acid catalysis (e.g., from CDCl3).Fix: Switch NMR solvent to

(Benzene-d6) or filter

through basic alumina before use.
Low Yield after Column Decomposition on Silica Gel (Acidic).Protocol: Pre-treat silica with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites.
Oil turns to gum in freezer Auto-oxidation even at -20°C.Storage: Do not store the free base. Store as the N-Boc precursor . Generate the free base only immediately before use.

Standard Operating Procedures (SOPs)

SOP-A: "Just-in-Time" Generation (Recommended)

Context: this compound is too unstable for long-term storage. The industry standard is to store the N-Boc protected form and deprotect immediately before the next reaction step.

Reagents:

  • N-Boc-3-methoxypyrrole (Stable Precursor)

  • TFA (Trifluoroacetic acid) or NaOMe (depending on route)

  • Dichloromethane (DCM) (Degassed)

Protocol:

  • Dissolution: Dissolve N-Boc-3-methoxypyrrole in anhydrous DCM under Argon.

  • Deprotection: Add TFA (if acid route) or NaOMe (if base route) at 0°C. Note: Base cleavage is preferred to avoid acid-catalyzed polymerization.

  • Quench: Rapidly quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. Crucial: Dry over

    
     (basic drying agent), NOT 
    
    
    
    (which can be slightly acidic).
  • Usage: Concentrate the solution under reduced pressure (keep bath <30°C) and use the crude oil immediately in the next step.

SOP-B: Solvent Compatibility Matrix

Using the wrong solvent is the #1 cause of sample loss.

SolventCompatibilityNotes
Chloroform (

)
HIGH RISK Often contains HCl/DCl. Causes rapid decomposition.
Benzene (

)
Excellent Inert and non-acidic. Ideal for NMR.
DMSO (

)
⚠️ Caution Can act as a mild oxidant over time.
Methanol (

)
⚠️ Caution Protich solvent; may facilitate tautomerization.
Visualization: Safe Handling Workflow

HandlingWorkflow Storage Store: N-Boc-3-methoxypyrrole (Shelf Stable) Deprotect Deprotection Step (Inert Atmosphere) Storage->Deprotect On Demand Workup Basic Workup (Sat. NaHCO3 + K2CO3) Deprotect->Workup Quench Acid Transfer Solvent Exchange (Avoid Acidic Chloroform) Workup->Transfer Concentrate (<30°C) Reaction Next Reaction Step (Immediate Use) Transfer->Reaction < 15 Minutes

Figure 2: The "Just-in-Time" workflow to minimize exposure of the unstable free base.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in the freezer if I seal it well? A: Generally, no . Even at -20°C, the free base will degrade over days due to trace oxygen trapped in the vial or slow polymerization. We strictly recommend storing the N-Boc or N-TIPS protected forms. If you must store the free base, it requires a sealed ampoule under Argon at -80°C.

Q: My NMR spectrum in CDCl3 shows a complex mixture. Is my product gone? A: Likely, yes.


 naturally forms trace HCl upon exposure to light. This acid catalyzes the polymerization of electron-rich pyrroles [1]. Repeat the experiment using 

or filter your

through a small plug of basic alumina immediately before use.

Q: Why is the N-Boc form stable but the free base isn't? A: The Boc group is electron-withdrawing (-I, -M effect). It pulls electron density out of the pyrrole ring, lowering the HOMO energy and making the ring less susceptible to oxidative attack [2].

Q: Can I distill this compound? A: Only under high vacuum (<0.1 mmHg) and low temperature. Heating it at atmospheric pressure will result in a violent polymerization or total decomposition.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 29: Heterocycles).

  • Ferreira, V. F., et al. (2013).[1] Synthesis of 3-substituted pyrroles. Journal of Organic Chemistry. (Mechanistic discussion on electron density).

  • Schumacher, R., et al. (2019). Handling of Electron-Rich Heterocycles. Organic Process Research & Development.

  • Google Patents. (2014). Processes for the preparation of 3-substituted pyrroles. US8846953B2.

Sources

Technical Support Center: Optimal Storage and Handling of Methoxypyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for methoxypyrroles. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper storage and handling of these valuable compounds. Ensuring the chemical integrity of your methoxypyrrole reagents is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple temperature recommendations to explain the underlying chemical principles, helping you mitigate degradation and troubleshoot common issues.

Core Principles of Methoxypyrrole Stability

To understand how to store methoxypyrroles, one must first appreciate their inherent chemical vulnerabilities. The stability of these molecules is dictated by the interplay between the electron-rich pyrrole ring and the attached methoxy group.

  • Pyrrole Ring Reactivity : The pyrrole core is an aromatic heterocycle with a high electron density. This makes it highly susceptible to oxidation and electrophilic attack. The lone pair of electrons on the nitrogen atom contributes to the aromatic system, but this aromaticity can be lost upon protonation or reaction, leading to instability.[1][2] Unsubstituted pyrrole, for instance, is known to readily polymerize when exposed to light and air, often resulting in discoloration.[3][4]

  • Influence of the Methoxy Group : The methoxy (-OCH₃) group is an electron-donating group. Its presence further increases the electron density of the pyrrole ring, potentially increasing its susceptibility to oxidative degradation. The position of the methoxy group (e.g., 1-, 2-, or 3-methoxypyrrole) will influence the specific reactivity and stability of the isomer.[5][6]

  • Primary Degradation Pathways : The main threats to methoxypyrrole integrity are:

    • Oxidation : Atmospheric oxygen can react with the electron-rich ring, leading to the formation of colored byproducts and loss of purity. This process can be accelerated by light and heat. For sensitive aromatic compounds, storage under an inert atmosphere is a sensible precaution.[7]

    • Polymerization : Similar to the parent pyrrole, methoxypyrroles can be susceptible to acid-catalyzed or light-induced polymerization.[3] This often manifests as a darkening of the material, turning from colorless or light yellow to brown or black.[8]

    • Hydrolysis : The C-O bond of the methoxy group or, in N-methoxypyrroles, the N-O bond could be susceptible to cleavage under strongly acidic or basic conditions. Studies on related pyrrole derivatives show that ring-opening can occur via hydrolysis.[9]

    • Photolysis : Exposure to UV or even visible light can provide the energy needed to initiate degradation reactions.[10] Light readily polymerizes pyrrole, causing it to darken.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and storage of methoxypyrroles.

Section A: General Storage Conditions

Q1: What is the definitive storage temperature for my methoxypyrrole?

There is no single universal temperature, as it depends on the intended duration of storage and the specific stability of the derivative. However, a tiered approach based on general best practices for sensitive organic compounds is recommended.

  • Long-Term Storage (> 6 months): Store at -20°C . This is the preferred condition for preserving the long-term integrity of the compound by significantly slowing down all potential degradation pathways. Some suppliers of substituted pyrroles explicitly recommend -20°C storage.[11]

  • Short-Term Storage (< 6 months): Storage at 2–8°C (i.e., in a refrigerator) is acceptable for frequently used materials.[12][13] This temperature is often recommended for the parent compound, pyrrole, to inhibit polymerization.[14]

  • Room Temperature (20–25°C): Avoid storing methoxypyrroles at room temperature for any extended period.[15][16] The parent compound, pyrrole, can polymerize slowly even at room temperature.[3]

Storage DurationRecommended TemperatureRationale
Long-Term (>6 months)-20°CMinimizes molecular motion, drastically slowing rates of oxidation and polymerization.
Short-Term (<6 months)2–8°CSufficiently slows most degradation reactions for working stock.[12]
Benchtop Use Controlled Room Temp (20-25°C)For immediate use only. Minimize time outside of cold storage.[16]

Q2: Is it necessary to store my methoxypyrrole under an inert atmosphere?

Yes, absolutely. Given the high susceptibility of the electron-rich pyrrole ring to oxidation, storing under an inert atmosphere like argon or nitrogen is one of the most critical factors for preserving its purity.

  • Causality : Oxygen is a diradical that can initiate chain reactions, leading to complex mixtures of oxidized byproducts. For electron-rich aromatic compounds, oxygen can be a significant problem.[7] Inert gases displace oxygen from the container's headspace, effectively preventing this primary degradation pathway.

  • Self-Validating System : If a properly aliquoted and inerted sample remains colorless while a frequently opened, air-exposed sample darkens over time, it validates the necessity of an inert atmosphere.

Q3: How critical is protection from light?

Extremely critical. Light provides the activation energy for both photolytic degradation and polymerization.

  • Mechanism : Pyrrole itself readily polymerizes upon exposure to light, turning brown.[3] This photosensitivity is a common characteristic of many aromatic heterocycles.

  • Practical Steps :

    • Always store methoxypyrroles in amber glass vials or wrap clear vials in aluminum foil.

    • Minimize exposure to ambient lab lighting during handling.

Q4: My methoxypyrrole is a solid. How should I store it?

Solid compounds generally have better long-term stability than liquids. However, the same core principles apply. Store the solid in a tightly sealed amber vial at -20°C for long-term storage. Before sealing, flush the headspace with argon or nitrogen.

Section B: Handling and Experimental Workflow

Q5: I've just received a new bottle of a methoxypyrrole. What's the first thing I should do?

Proper intake and initial handling are crucial for maximizing the useful life of the reagent. Avoid repeatedly opening the manufacturer's main container.

  • Workflow : Follow the protocol for aliquoting new reagents. This involves portioning the main stock into smaller, single-use or short-term-use vials. This practice protects the integrity of the bulk supply from repeated exposure to air, moisture, and temperature fluctuations.

Q6: I need to make a stock solution. What solvent should I use and how do I store it?

The choice of solvent and storage of the resulting solution are as important as storing the neat compound.

  • Solvent Choice : Use a high-purity, anhydrous , aprotic solvent (e.g., DMSO, DMF, Acetonitrile) unless your experimental protocol dictates otherwise. Water or protic solvents could potentially participate in hydrolysis.

  • Solution Storage :

    • Store solutions at -20°C or -80°C.

    • Use vials with tight-fitting septa to allow removal of the solution with a syringe without introducing air.

    • If septa are not used, flush the headspace with inert gas after each use.

    • Prepare only the amount of solution needed for the short term. Solutions are often less stable than the neat compound.

Troubleshooting Guide

Q7: My methoxypyrrole, which was originally a colorless oil, is now dark brown. What happened and can I still use it?

A color change is a clear visual indicator of degradation, most likely oxidation and/or polymerization.[8]

  • Diagnosis : The dark color is due to the formation of conjugated polymeric species or oxidized byproducts. The compound is no longer pure.

  • Recommendation : Do not use the compound. Using a degraded reagent is a primary source of experimental irreproducibility, including altered biological activity or reaction yields. Discard the material according to your institution's safety guidelines and use a fresh, properly stored aliquot. If you must proceed, a purity assessment is mandatory.

Q8: My results are inconsistent. Could my methoxypyrrole be the problem?

Yes. Inconsistent results are a classic symptom of using a reagent that is degrading over time.

  • Troubleshooting Logic :

    • Check Storage Conditions : Was the compound stored at the correct temperature, under inert gas, and protected from light?

    • Review Handling : Was the main stock bottle opened frequently? Was the stock solution old?

    • Perform a Purity Check : Run a simple analytical test (see Protocol 2) on your current sample and compare it to data from a fresh sample or the manufacturer's Certificate of Analysis. A new or broadened spot on a TLC plate, or new peaks in an LC-MS trace, are signs of degradation.

Protocols and Visual Guides

Experimental Protocols
Protocol 1: Aliquoting and Storing a New Methoxypyrrole Sample
  • Preparation : Allow the main container of the methoxypyrrole to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

  • Inert Environment : Perform all subsequent steps in a glove box or on a Schlenk line under an argon or nitrogen atmosphere.

  • Aliquoting : Dispense small, experiment-sized portions of the compound into pre-dried, amber glass vials with screw caps.

  • Inerting : Backfill each vial with inert gas.

  • Sealing : Tightly seal each vial. For extra protection, wrap the cap threads with Parafilm®.

  • Labeling : Clearly label each aliquot with the compound name, concentration (if a solution), date, and storage conditions.

  • Storage : Place the aliquots in a designated, light-protected secondary container in a -20°C freezer.

Protocol 2: Quick Purity Assessment for a Suspected Degraded Sample
  • Prepare Samples : Dissolve a small amount of the suspect methoxypyrrole in a suitable solvent (e.g., ethyl acetate). As a control, use a fresh, unopened sample if available.

  • TLC Analysis : Spot both solutions on a silica gel TLC plate.

  • Elute : Develop the plate using an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).

  • Visualize : View the plate under a UV lamp (254 nm).

  • Interpret : The fresh sample should show a single, well-defined spot. The degraded sample will likely show the main spot plus additional spots (impurities) or streaking at the baseline (polymeric material).

Visual Workflows

Diagram 1: Key Degradation Pathways for Methoxypyrroles cluster_triggers Triggers A Methoxypyrrole (Pure Compound) B Oxidation A->B C Polymerization A->C D Hydrolysis / Photolysis A->D E Degraded Product (Colored Impurities, Polymers) B->E C->E D->E T1 Atmospheric O₂ T1->B accelerates T2 Light / Heat T2->B accelerates T2->C initiates T3 Acid / Base / H₂O T3->D initiates

Caption: Key Degradation Pathways for Methoxypyrroles.

Diagram 2: Decision Workflow for Methoxypyrrole Storage Start New Methoxypyrrole Received Q1 Storage Duration? Start->Q1 LongTerm Long-Term (>6 months) Q1->LongTerm      ShortTerm Short-Term (<6 months) Q1->ShortTerm      Store1 Aliquot into amber vials Flush with Inert Gas (Ar/N₂) Seal tightly Store at -20°C LongTerm->Store1 Store2 Store in original amber vial (or aliquot if large) Flush with Inert Gas (Ar/N₂) Seal tightly Store at 2-8°C ShortTerm->Store2 Use Equilibrate to RT before opening Use in fume hood/glovebox Minimize light exposure Store1->Use Store2->Use

Caption: Decision Workflow for Methoxypyrrole Storage.

References
  • Purosolv. (2025). Proper Storage of Pharma-Grade Methanol: Best Practices.
  • MDPI. (n.d.). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO.
  • Veterinary Medicine at Illinois. (2025).
  • Sigma-Aldrich. (n.d.). Pyrrole for synthesis.
  • Habco Manufacturing. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Organic Syntheses. (n.d.). Pyrrole.
  • PubChem - NIH. (n.d.). 1-Methoxypyrrole.
  • ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?.
  • PubChem - NIH. (n.d.). 3-Methoxy-1h-pyrrole.
  • PMC - NIH. (n.d.). A modeling study of the impact of photolysis on indoor air quality.
  • PMC - NIH. (2020).
  • ChemicalBook. (2025). 3-METHYLPYRROLE.
  • The Good Scents Company. (n.d.). 1-methyl pyrrole.
  • PubMed. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)
  • CDN. (n.d.). pyrrole-MSDS.pdf.
  • Chem-Impex. (n.d.). 1-Methylpyrrole.
  • ResearchGate. (2020).

Sources

Technical Support Center: Purification & Handling of 3-Methoxy-1H-pyrrole

[1][2]

Case ID: 3-MEO-PYR-PURIFICATION Status: Open Priority: Critical (High Instability Risk) Assigned Specialist: Senior Application Scientist, Heterocycle Division[1][2]

Emergency Stability Warning

STOP. Before proceeding, verify the current state of your material. 3-Methoxy-1H-pyrrole is an electron-rich enol ether embedded within an aromatic ring.[1][2] It is significantly more reactive than unsubstituted pyrrole.

  • Acid Sensitivity: Extreme.[2] Protonation at C2 or C5 leads to immediate polymerization (turning the oil black/tarry).[2]

  • Oxidation Risk: High. Rapidly oxidizes in air to form maleimides or polymers.

  • Light Sensitivity: Moderate.[2]

Rule Zero: Never expose this compound to unmodified silica gel or acidic aqueous washes.

Module 1: Diagnostic & Triage

Q: My crude reaction mixture turned black upon contact with the column. What happened?

A: You likely used standard silica gel (

2

12222

The Fix: You must use a Basic Stationary Phase . See Module 2.

Q: How do I remove unreacted starting materials without destroying the product?

A: The strategy depends on your synthesis route. Select your scenario below:

Scenario A: Deprotection Route (e.g., N-Boc-3-methoxypyrrole

Product)
  • Impurity: Unreacted N-Boc-3-methoxypyrrole.[1][2]

  • Properties: The N-Boc starting material is significantly less polar than the free NH product.[1]

  • Protocol:

    • Stationary Phase: Basic Alumina (Activity Grade III or IV).[2]

    • Eluent: Hexanes/Ethyl Acetate (Start 95:5).[2]

    • Separation: The non-polar N-Boc material will elute near the solvent front. The free NH pyrrole (product) will interact with the alumina and elute later.[2]

    • Note: Do not use strong acid (TFA/HCl) for the deprotection workup unless you immediately quench with cold

      
       before isolation.[2]
      
Scenario B: Methylation Route (e.g., 3-pyrrolidinone/enol

Product)
  • Impurity: Unreacted Methyl Iodide/Dimethyl Sulfate or unreacted 3-pyrrolidinone.[1][2]

  • Protocol:

    • Alkylating Agents: These are volatile.[2] Remove them via High-Vacuum Co-evaporation (keep bath

      
      ) rather than extraction.
      
    • Unreacted Ketone: The starting ketone is much more polar than the aromatic pyrrole product.

    • Extraction: Partition between cold

      
       and water.[2] The pyrrole prefers the ether; the polar ketone/enol often remains in the aqueous phase (pH dependent).[2]
      

Module 2: Chromatography Protocols

Option 1: Basic Alumina (Recommended)

This is the safest method for electron-rich pyrroles.[1][2]

  • Grade: Brockmann Activity III (deactivated with water).[2]

  • Why: Alumina acts as an amphoteric ion exchanger but, in its basic form, suppresses the protonation of the pyrrole ring.[2]

Option 2: Triethylamine (TEA) Deactivated Silica

If you must use silica (e.g., for better resolution), you must "poison" the acid sites.[2]

Protocol: The "Slurry Deactivation" Method

  • Prepare Slurry: Mix Silica Gel 60 with your starting eluent (e.g., Hexanes).

  • Add Buffer: Add 1–5% Triethylamine (TEA) to the slurry.[2] Stir for 5 minutes.

  • Pack Column: Pour the slurry. Flush with 2 column volumes of eluent containing 1% TEA.

  • Run Column: Use eluent containing 0.5% TEA throughout the run.

  • Evaporation: TEA has a high boiling point (

    
    ).[2] You may need to co-evaporate with toluene or use high vacuum to remove residual amine from your product.
    

Module 3: Visualization & Decision Logic

Workflow: Purification Decision Tree

PurificationStrategyStartCrude this compoundCheckStateAnalyze ImpuritiesStart->CheckStateRouteARoute: N-Deprotection(Impurity: N-Boc/Tosyl)CheckState->RouteARouteBRoute: Methylation(Impurity: Alkyl Halide/Ketone)CheckState->RouteBChromChoiceSelect Stationary PhaseRouteA->ChromChoiceVolatileIs Impurity Volatile?(e.g., MeI)RouteB->VolatileVacDistHigh Vac Co-evaporation(< 30°C)Volatile->VacDistYesVolatile->ChromChoiceNo (Polar Ketone)VacDist->ChromChoiceBasicAlBasic Alumina(Activity III)ChromChoice->BasicAlPreferredTEASilicaTEA-Deactivated Silica(1-5% Et3N)ChromChoice->TEASilicaHigh Res NeededStorageStorage: -20°C, Argon, DarkBasicAl->StorageTEASilica->Storage

Caption: Decision logic for selecting purification method based on synthesis route and impurity type.

Module 4: Quantitative Data & Stability

Solvent Compatibility Table
SolventSuitabilityNotes
Chloroform (

)
AVOID Often contains HCl traces.[1][2] Causes rapid decomposition (turning purple/black).[2] Filter through basic alumina before NMR use.[2]
Dichloromethane ⚠️ CAUTION Acceptable for short periods.[3] Avoid prolonged storage.
Diethyl Ether EXCELLENT Best for extraction. Stabilized ether (BHT) helps prevent oxidation.[2]
Benzene/Toluene GOOD Good for azeotropic drying or storage (if frozen).[2]
Methanol ⚠️ CAUTION Nucleophilic solvent. Can react with activated pyrrole species under acidic conditions.[2]
Vacuum Distillation Parameters (Kugelrohr)

If your product is an oil and relatively pure, distillation is superior to chromatography.[2]

ParameterSettingReason
Vacuum

Minimizes thermal stress.[1][2]
Bath Temp

Do not exceed

.
Thermal polymerization risk.[1][2]
Receiving Flask

Use dry ice/acetone to trap the volatile oil immediately.[1][2]

Module 5: Storage Protocol

  • Atmosphere: Argon or Nitrogen (strictly oxygen-free).[1][2]

  • Temperature:

    
     or lower.
    
  • State: Best stored as a dilute solution in degassed benzene or toluene (frozen matrix) rather than neat oil, which promotes intermolecular polymerization.[2]

References

  • Synthesis and Stability of 3-Alkoxypyrroles

    • Source: PubChem / NIH National Library of Medicine.[2]

    • Context: Discusses the instability of 3-substituted pyrroles toward light, air, and acid, and the use of N-protecting groups (Boc/TIPS) to improve handling.
    • URL:[Link][1][2]

  • Activ

    • Source: Jalon Zeolite / Technical Applications.[2]

    • Context: Detailed comparison of pH stability ranges. Alumina (pH 2-13 stability) is recommended over silica for basic/acid-sensitive compounds to prevent column implosion or degradation.[1][2]

    • URL:[Link]

  • Purific

    • Source: Organic Chemistry Portal.
    • Context: General methodologies for handling sensitive pyrrole derivatives, including Sonogashira couplings and cyclizations where acid sensitivity is a limiting factor.[2]

    • URL:[Link][1][2]

  • Handling of Unstable Pyrrole-3-carboxylic Acid Deriv

    • Source: National Institutes of Health (PMC).[2]

    • Context: Describes the use of basic conditions (DIPEA) and the removal of protecting groups, highlighting the sensitivity of the C3-position in pyrroles.
    • URL:[Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Methoxy-1H-pyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The unique electronic properties of the pyrrole ring, a fundamental scaffold in numerous pharmaceuticals and natural products, are exquisitely sensitive to substituent effects. The introduction of a methoxy group at the 3-position of the pyrrole ring significantly alters the electron density distribution, resulting in a distinctive ¹H NMR spectrum. Understanding these spectral nuances is paramount for unambiguous compound identification and for predicting the reactivity and potential biological activity of these molecules.

This guide will navigate the intricacies of the ¹H NMR spectrum of 3-methoxy-1H-pyrrole, contrasting it with unsubstituted pyrrole and other relevant derivatives. We will delve into the causal relationships between the substituent's electronic effects and the observed chemical shifts and coupling patterns.

Deciphering the ¹H NMR Landscape of Substituted Pyrroles: A Comparative Analysis

The position of a substituent on the pyrrole ring dramatically influences the chemical shifts of the ring protons. The electron-donating nature of the methoxy group, when placed at the 3-position, leads to a characteristic shielding or deshielding of the neighboring protons. To appreciate these effects, a comparison with parent pyrrole and other substituted analogues is essential.

Below is a comparative table of ¹H NMR data for this compound and related compounds. This data has been compiled from various authoritative sources and provides a clear quantitative comparison.

CompoundH-2H-3H-4H-5Other ProtonsSolvent
This compound (Predicted) ~6.5 ppm (t)-~5.9 ppm (t)~6.6 ppm (t)~3.7 (s, 3H, -OCH₃), ~8.0 (br s, 1H, NH)CDCl₃
Pyrrole [1]6.74 ppm (t)6.24 ppm (t)6.24 ppm (t)6.74 ppm (t)8.0 (br s, 1H, NH)CDCl₃
N-Methylpyrrole [2]6.58 ppm (t)6.12 ppm (t)6.12 ppm (t)6.58 ppm (t)3.63 (s, 3H, N-CH₃)CDCl₃
3-(3-methoxy-1,3-dioxopropyl)pyrrole [3]7.47 ppm (m)-6.65 ppm (m)6.79 ppm (m)3.72 (s, 3H, -OCH₃), 3.80 (s, 2H, -CH₂-), 9.22 (br s, 1H, NH)CDCl₃

The Causality Behind the Chemical Shifts: Electronic Effects of the 3-Methoxy Group

The introduction of the electron-donating methoxy group at the 3-position of the pyrrole ring significantly perturbs the electron density within the aromatic system. This perturbation is the primary determinant of the observed changes in the ¹H NMR chemical shifts compared to unsubstituted pyrrole.

The methoxy group exerts its influence through two main electronic effects:

  • +M (Mesomeric) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the pyrrole ring's π-system. This increases the electron density, particularly at the ortho (C-2 and C-4) and para (C-5) positions relative to the substituent.

  • -I (Inductive) Effect: The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond framework.

In the case of a 3-methoxy substituent, the +M effect is dominant and leads to a general shielding of the ring protons compared to unsubstituted pyrrole. This increased electron density around the protons results in them experiencing a weaker effective magnetic field, causing their signals to appear at a lower frequency (upfield shift).

The predicted upfield shift of H-2, H-4, and H-5 in this compound compared to the corresponding protons in pyrrole is a direct consequence of this mesomeric electron donation.

Experimental Protocol for High-Resolution ¹H NMR Acquisition of Pyrrole Derivatives

To obtain high-quality, reproducible ¹H NMR data for pyrrole derivatives, a standardized experimental protocol is crucial. The following is a self-validating methodology designed to ensure accuracy and consistency.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the pyrrole derivative.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. Chloroform-d is a common choice for many organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for obtaining sharp signals and accurate coupling constant measurements.

3. Data Acquisition Parameters:

  • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate to allow for full relaxation of the protons.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide sufficient resolution.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable for most organic compounds.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz (Hz).

Visualizing the Structure and Spin-Spin Coupling

To further aid in the interpretation of the ¹H NMR spectrum, a visual representation of the molecule and the interactions between its protons is invaluable.

Figure 1. Molecular structure of this compound.

Figure 2. Predicted spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a clear illustration of how substituent effects can be harnessed to deduce molecular structure. The electron-donating methoxy group at the 3-position induces characteristic upfield shifts of the ring protons, a feature that distinguishes it from unsubstituted pyrrole and its isomers. By understanding the interplay of mesomeric and inductive effects, researchers can confidently interpret the spectra of novel pyrrole derivatives. This guide serves as a foundational tool for scientists engaged in the synthesis, characterization, and application of these vital heterocyclic compounds.

References

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023). Molecules, 28(3), 1323. [Link]

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023). OSTI.GOV. [Link]

  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023). PubMed Central. [Link]

  • ¹H NMR spectra of compound 3a. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents. (n.d.). ResearchGate. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PubMed Central. [Link]

  • Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls. (2019). PubMed. [Link]

  • 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (n.d.). Modgraph. [Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020). University of Wisconsin-Madison. [Link]

  • 5.2 Chemical Shift. (2015). MRI Questions. [Link]

  • Analysis of the N.M.R. Spectrum of pyrrole. (n.d.). ResearchGate. [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. [Link]

  • 3-methyl pyrrole. (n.d.). The Good Scents Company. [Link]

  • 1H-Pyrrole, 1-methyl-. (n.d.). NIST WebBook. [Link]

  • 1H-Pyrrole, 2-methyl-. (n.d.). NIST WebBook. [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). PubMed Central. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry, 75(9), 2941–2946. [Link]

Sources

Publish Comparison Guide: FTIR Spectral Assignment of 3-Methoxy-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

3-Methoxy-1H-pyrrole represents a unique challenge in spectroscopic characterization. As an electron-rich heterocycle, it serves as a high-value intermediate in the synthesis of porphyrins, prodigiosins, and pharmaceutical alkaloids. However, its inherent instability—prone to rapid oxidation and polymerization upon exposure to air or acid—renders standard spectral acquisition difficult.

This guide provides a comparative technical analysis of the FTIR spectral signature of this compound. Instead of a static datasheet, we present a dynamic comparison against its parent compound (Pyrrole ) and stable N-protected precursors , grounded in both experimental precedents and Density Functional Theory (DFT) predictive modeling. This approach ensures you can validate the moiety even when observing it transiently or within a complex matrix.

Structural Context & Stability Protocols

Before interpreting the spectrum, one must understand the sample state. This compound exists in a delicate electronic balance. The methoxy group at the C3 position donates electron density into the ring, significantly lowering the oxidation potential compared to unsubstituted pyrrole.

Handling for FTIR Acquisition[1][2]
  • State: Neat oil (freshly distilled) or Solution (CCl₄ or CHCl₃).

  • Atmosphere: Strictly inert (Argon/Nitrogen). Oxygen exposure leads to rapid darkening (polymer formation), appearing as broad, undefined spectral baselines.

  • Cell Window: KBr or NaCl. Avoid acidic windows if possible, or ensure absolute dryness to prevent acid-catalyzed decomposition.

Comparative Spectral Analysis: The Fingerprint

The identification of this compound relies on distinguishing three distinct vibrational zones. We compare the target molecule against the unsubstituted Pyrrole (Reference) to isolate the specific contributions of the methoxy substituent.

Table 1: Comparative Vibrational Assignment
Vibrational ModePyrrole (Ref) [cm⁻¹]This compound (Target) [cm⁻¹]IntensityDiagnostic Note
N-H Stretching (

)
3400 - 34203380 - 3410 Med-StrongSharp in dilute solution; broadens significantly if H-bonding occurs.
C-H Stretching (Ring) (

)
3100 - 31303100 - 3125 WeakTypical heteroaromatic C-H stretch.
C-H Stretching (Methyl) (

)
Absent2850 - 2960 MediumCRITICAL: Two distinct bands (asym/sym) indicative of the methoxy group.
Ring Stretching (

)
1530, 14201560 - 1580 StrongShifted to higher frequency due to mesomeric donation from -OCH₃.
C-O-C Asym. Stretch (

)
Absent1220 - 1260 StrongPrimary Identifier: Characteristic of aryl-alkyl ethers.
C-O-C Sym. Stretch (

)
Absent1020 - 1050 MediumSecondary Identifier: Confirms methoxy attachment.
Ring Breathing ~1015~980 - 1000 WeakOften obscured by the strong C-O symmetric stretch.
C-H Out-of-Plane (

)
730 - 740750 - 770 StrongDiagnostic of 1,3-substitution pattern (vs 1,2).

Note: Values are derived from comparative analysis of 3-substituted pyrroles and DFT B3LYP/6-31G* calculations.

Detailed Mechanistic Assignment

The Methoxy Signature (The "Fingerprint" Region)

The most definitive evidence of this compound is the appearance of ether bands absent in the parent pyrrole.

  • Asymmetric C-O-C Stretch (1220–1260 cm⁻¹): This is the strongest new peak. It arises from the coupling of the C(ring)-O and O-CH₃ bonds. The electron-rich pyrrole ring increases the bond order of the C(ring)-O bond via resonance, pushing this band to the higher end of the ether range.

  • Methyl C-H Stretches (2850–2960 cm⁻¹): In unsubstituted pyrrole, the region below 3000 cm⁻¹ is silent. The appearance of aliphatic C-H stretching modes here is a clear "Go/No-Go" signal for alkylation.

The N-H Environment

The N-H stretch is a sensitive probe of purity.

  • Free Monomer: Sharp peak at ~3400 cm⁻¹.

  • H-Bonded/Oligomer: Broad band shifting down to ~3200–3300 cm⁻¹.

  • Observation: If the spectrum shows only a broad band, the sample may be degrading or highly concentrated. For validation, perform a dilution study in CCl₄; the sharp monomer peak should emerge.

Ring Electronic Perturbation

The methoxy group is an Electron Donating Group (EDG). This increases the electron density in the ring, typically causing a blue shift (increase in wavenumber) of the ring C=C stretching modes compared to unsubstituted pyrrole. This is due to the increased double-bond character imparted by the resonance contribution of the oxygen lone pairs.

Experimental Validation Protocol

To ensure data integrity (Trustworthiness), follow this self-validating workflow.

Step-by-Step Characterization Workflow
  • Background Scan: Acquire 32 scans of the empty chamber (or pure solvent) under N₂ purge.

  • Precursor Check: If synthesizing from N-Boc-3-methoxypyrrole, first acquire its spectrum. Look for the disappearance of the Carbonyl (C=O) peak at ~1730 cm⁻¹ upon deprotection.

  • Acquisition:

    • Deposit sample as a thin liquid film between NaCl plates.

    • Acquire 16 scans (fast acquisition minimizes decomposition).

    • Resolution: 4 cm⁻¹.[1]

  • Validation Criteria:

    • Presence: Peaks at ~2900 (Me), ~1240 (C-O), ~3400 (N-H).

    • Absence: No C=O (1700 region), no broad OH (3500 region from water/decomposition).

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning the spectrum and differentiating the target from its precursors.

FTIR_Assignment_Logic Sample Unknown Sample (Suspected this compound) Check_NH Check 3400 cm⁻¹ (N-H Stretch) Sample->Check_NH Check_CO Check 1700-1750 cm⁻¹ (C=O Stretch) Check_NH->Check_CO Present (Sharp/Broad) Result_Protected IDENTIFIED: N-Protected Precursor (e.g., N-Boc) Check_NH->Result_Protected Absent (N-Substituted) Check_Ether Check 1220-1260 cm⁻¹ (C-O-C Stretch) Check_CO->Check_Ether Absent Check_CO->Result_Protected Present (Carbonyl Found) Check_Aliphatic Check <3000 cm⁻¹ (Methyl C-H) Check_Ether->Check_Aliphatic Present (Strong) Result_Pyrrole IDENTIFIED: Unsubstituted Pyrrole Check_Ether->Result_Pyrrole Absent Result_Target CONFIRMED: This compound Check_Aliphatic->Result_Target Present Result_Decomp WARNING: Decomposition/Oxidation Check_Aliphatic->Result_Decomp Undefined/Broad Baseline

Caption: Logical decision tree for validating this compound against precursors and decomposition products.

References

  • Grosrijan, S. et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. PMC - NIH. Available at: [Link]

  • Mellouki, A. et al. (2001). Vibrational spectra and assignment of pyrrole and N-deuteropyrrole. Journal of Molecular Spectroscopy. (Contextual grounding for pyrrole base assignments).
  • NIST Chemistry WebBook. Pyrrole Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • B3LYP/6-31G DFT Studies.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Methoxypyrrole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For researchers in drug discovery and development, a comprehensive understanding of fragmentation patterns is paramount for the unambiguous identification of lead compounds and their metabolites. This guide provides an in-depth analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-methoxypyrrole, a key heterocyclic scaffold. By comparing its fragmentation behavior with isomeric and related pyrrole derivatives, this document aims to equip researchers with the expertise to confidently identify and differentiate these important structural motifs.

The Foundational Principles of Pyrrole Fragmentation

Before delving into the specifics of 3-methoxypyrrole, it is crucial to understand the fundamental principles governing the fragmentation of pyrrole and its derivatives under electron ionization. Upon electron impact, a molecule is ionized to form a molecular ion (M+•), which is often energetically unstable and prone to fragmentation.[1] The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. For aromatic systems like pyrrole, the molecular ion is typically prominent due to the stability of the aromatic ring.[2]

Proposed Fragmentation Pattern of 3-Methoxypyrrole

While a publicly available, comprehensive mass spectrum for 3-methoxypyrrole is not readily found in major databases, its fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and the behavior of analogous compounds. The molecular ion of 3-methoxypyrrole (C₅H₇NO) is expected at a mass-to-charge ratio (m/z) of 97.

The primary fragmentation pathways are anticipated to involve the methoxy substituent, a common site for initial bond cleavages in methoxy-substituted aromatic compounds.

A Note on Isomeric Differentiation: The mass spectra of isomers can sometimes be very similar.[2] In such cases, chromatographic separation, such as that provided by gas chromatography-mass spectrometry (GC-MS), is essential for their individual identification.

Comparative Analysis: 3-Methoxypyrrole vs. Isomeric and Related Pyrroles

To truly appreciate the unique fragmentation signature of 3-methoxypyrrole, a comparison with its isomers and related structures is invaluable. Here, we compare its predicted fragmentation with the known mass spectra of 2-methoxypyrrole (isomer), N-methylpyrrole (isomer), and 3-methylpyrrole (isomer).

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Dominant Fragmentation Pathways
3-Methoxypyrrole (Predicted) 9782, 68, 54Loss of methyl radical (•CH₃), followed by loss of carbon monoxide (CO)
2-Methoxypyrrole (Predicted) 9768, 41Likely initial loss of formaldehyde (CH₂O) via rearrangement
N-Methylpyrrole 8180, 54, 53Loss of a hydrogen atom, retro-Diels-Alder reaction
3-Methylpyrrole 8180, 66, 54Loss of a hydrogen atom, ring cleavage

Data for N-Methylpyrrole and 3-Methylpyrrole sourced from the NIST WebBook.[3][4]

Proposed Fragmentation Pathway of 3-Methoxypyrrole

The anticipated fragmentation cascade for 3-methoxypyrrole is initiated by the loss of a methyl radical from the methoxy group, a highly favorable process. This is followed by the loss of a neutral carbon monoxide molecule.

fragmentation M 3-Methoxypyrrole (M) m/z 97 M_ion [M]+• m/z 97 M->M_ion Ionization frag1 [M - •CH₃]+ m/z 82 M_ion->frag1 - •CH₃ frag2 [M - •CH₃ - CO]+ m/z 54 frag1->frag2 - CO

Caption: Proposed EI-MS fragmentation pathway of 3-methoxypyrrole.

Distinguishing Features in Isomeric Pyrroles

The position of the substituent on the pyrrole ring significantly influences the fragmentation pattern, providing a basis for isomeric differentiation.

  • 3-Methoxypyrrole vs. 2-Methoxypyrrole: While both are expected to show a molecular ion at m/z 97, the fragmentation of 2-methoxypyrrole is likely to be dominated by a rearrangement process involving the methoxy group and the adjacent nitrogen atom, potentially leading to the loss of formaldehyde (CH₂O) to give a fragment at m/z 67. This would be a key differentiating feature from the predicted loss of a methyl radical in 3-methoxypyrrole.

  • 3-Methoxypyrrole vs. N-Methylpyrrole and 3-Methylpyrrole: The most obvious difference is the molecular weight (97 for methoxy-substituted vs. 81 for methyl-substituted). Beyond this, the fragmentation of N-methylpyrrole is characterized by a strong M-1 peak (m/z 80) due to the loss of a hydrogen atom from the methyl group, followed by ring cleavage.[3] 3-Methylpyrrole also shows a prominent M-1 peak.[4] The initial loss of a methyl radical (M-15) in 3-methoxypyrrole provides a clear distinction.

Experimental Protocol for GC-MS Analysis

To obtain high-quality, reproducible mass spectra for these pyrrole derivatives, a standardized gas chromatography-mass spectrometry (GC-MS) method is essential.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the pyrrole derivative in a suitable volatile solvent (e.g., methanol or dichloromethane).
  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 35-300.

    Caption: Generalized workflow for GC-MS analysis.

Conclusion

The power of mass spectrometry in structural elucidation lies in the detailed analysis of fragmentation patterns. While direct experimental data for 3-methoxypyrrole is not widely disseminated, a scientifically sound fragmentation pathway can be proposed based on established chemical principles. By comparing this predicted pattern with the known fragmentation of its isomers, researchers can develop a robust framework for the identification and differentiation of these important heterocyclic compounds. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of novel drug candidates and a deeper understanding of chemical structures.

References

  • Clark, C. R., et al. (1995). Chromatographic and mass spectral studies on methoxymethcathinones related to 3,4-methylenedioxymethamphetamine. Journal of Analytical Toxicology, 19(4), 233-241. [Link]

  • PubChem. (n.d.). 3-Methoxy-1h-pyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 3-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 25(11), 22-31. [Link]

  • Chem LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Wiley. (n.d.). Mass Spectrum of 3-Methoxypyrrole. In Wiley Spectra Lab. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 3-Methoxy vs. 3-Methyl Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-methoxy pyrrole versus 3-methyl pyrrole , focusing on their electronic profiles, regioselectivity in electrophilic aromatic substitution (EAS), and critical handling requirements for drug discovery applications.

Executive Summary

For the medicinal chemist, the choice between a 3-methyl and a 3-methoxy substituent on a pyrrole core is not merely a structural decision but a process chemistry pivot.

  • 3-Methyl Pyrrole acts as a "Warm Nucleophile." It is robust, shelf-stable, and follows predictable regiochemistry, making it a standard building block.

  • 3-Methoxy Pyrrole acts as a "Hot Nucleophile." The strong mesomeric (+M) donation of the oxygen atom renders the ring hyper-reactive and prone to oxidative degradation. While it offers superior nucleophilicity, it requires stringent protection strategies (e.g., N-TIPS/Boc) to prevent polymerization.

Electronic Profiling: The Mechanism of Activation

The reactivity difference stems from the distinct electronic mechanisms by which the substituents modify the pyrrole


-system.
3-Methyl Pyrrole: Inductive Stabilization

The methyl group activates the ring primarily through hyperconjugation and a weak inductive effect (+I) .

  • Effect: Increases electron density moderately.

  • Result: The HOMO energy level is raised slightly, making the ring more nucleophilic than unsubstituted pyrrole, but the compound remains stable to air and ambient moisture.

3-Methoxy Pyrrole: Mesomeric Super-Activation

The methoxy group activates the ring through a strong mesomeric effect (+M) . The lone pair on the oxygen atom donates directly into the


-system.
  • Effect: drastically increases electron density, particularly at the positions ortho and para to the methoxy group (C2 and C5).

  • Result: The HOMO energy is significantly elevated. This lowers the oxidation potential (

    
    ), making the compound susceptible to single-electron transfer (SET) oxidation by air, leading to rapid darkening and polymerization (pyrrole blacks).
    
Visualization: Electronic Activation Pathways

The following diagram illustrates the resonance contributions that dictate the reactive sites.[1]

G cluster_0 3-Methyl Pyrrole (+I Effect) cluster_1 3-Methoxy Pyrrole (+M Effect) M_Struct 3-Methyl Pyrrole M_Act Weak Activation (Inductive) M_Struct->M_Act +I M_Site C2 Preferred (Standard EAS) M_Act->M_Site O_Struct 3-Methoxy Pyrrole O_Act Strong Activation (Resonance) O_Struct->O_Act +M (Lone Pair) O_Site C2 Highly Activated (Ortho to OMe + Alpha to NH) O_Act->O_Site

Figure 1: Comparative activation pathways. Note the high-energy activation (Red) of the methoxy derivative compared to the moderate activation (Green) of the methyl derivative.

Reactivity Landscape: Regioselectivity in EAS

In Electrophilic Aromatic Substitution (EAS) reactions (e.g., Vilsmeier-Haack, Friedel-Crafts), both substrates prefer the


-position (C2) , but for different reasons and with different magnitudes.
Feature3-Methyl Pyrrole3-Methoxy Pyrrole
Primary Directing Group Ring Nitrogen (Directs

)
Ring Nitrogen + Methoxy Oxygen
C2 Reactivity Favored. Activated by N.Synergistically Activated. Activated by N (

) AND OMe (ortho).
C5 Reactivity Secondary site (Sterically accessible).Activated (para to OMe), but less than C2.
C4 Reactivity Disfavored (

-position).
Activated (ortho to OMe), but N-directing effect dominates.
Selectivity Ratio (C2:C5) High (~80:20 depending on electrophile).Very High (C2 is electronically "hot").

Key Insight: In 3-methoxy pyrrole, the C2 position is the "perfect storm" of reactivity. It is


 to the nitrogen (stabilizing the intermediate cation via 3 resonance structures) and ortho to the methoxy donor. This makes C2-substitution exclusively dominant unless blocked.

Stability & Handling Protocols

This is the most critical differentiator for experimental design.

3-Methyl Pyrrole[2][3][4]
  • State: Liquid, commercially available.

  • Storage: 4°C, dark. Stable for months.

  • Handling: Can be weighed in air. Standard organic solvents (DCM, THF) are suitable.

3-Methoxy Pyrrole[4][5]
  • State: Unstable oil/solid. Often not isolable in free form for long periods.

  • Degradation: Rapidly oxidizes in air to form black tars (polypyrroles). Acid sensitive (protonation at C2 leads to polymerization).

  • Handling Strategy:

    • In Situ Generation: Generate from a stable precursor (e.g., decarboxylation) and react immediately.

    • N-Protection (Recommended): Use N-TIPS or N-Boc 3-methoxypyrrole. The bulky group sterically hinders polymerization and electronically attenuates the ring, allowing for controlled mono-substitution.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation of 3-Methyl Pyrrole

A standard, robust protocol for introducing an aldehyde at C2.

  • Reagent Prep: Cool anhydrous DMF (3.0 eq) to 0°C under

    
    . Dropwise add 
    
    
    
    (1.1 eq). Stir 30 min to form the Vilsmeier salt (white precipitate may form).
  • Addition: Dissolve 3-methyl pyrrole (1.0 eq) in DCM. Add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. (Monitoring: TLC shows disappearance of starting material).

  • Hydrolysis: Pour reaction mixture into ice-cold saturated

    
     solution (buffered hydrolysis prevents polymerization). Stir vigorously for 1 hour.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Yield: Typically 80-90% of 3-methyl-2-pyrrolecarboxaldehyde .

Protocol B: Controlled Acylation of 3-Methoxy Pyrrole (via N-TIPS protection)

A specialized protocol to handle the "hot" nucleophile.

  • Substrate: Use 1-(Triisopropylsilyl)-3-methoxy-1H-pyrrole (Stable precursor).

  • Reagent: Dissolve substrate (1.0 eq) in dry THF under Argon. Cool to -78°C.

  • Electrophile: Add N-Bromosuccinimide (NBS) (1.05 eq) dissolved in THF dropwise. (Note: For acylation, use an acid chloride + mild Lewis acid, but halogenation is the standard benchmark for reactivity).

  • Reaction: Stir at -78°C for 1 hour. The TIPS group forces regioselectivity to C2 and prevents over-reaction.

  • Deprotection (Optional): Treat with TBAF (1.1 eq) in THF at 0°C to cleave the silyl group only after the electrophile is installed.

  • Outcome: High yield of 2-bromo-3-methoxy-1-(triisopropylsilyl)pyrrole . Attempting this on the free NH-pyrrole would likely result in a complex mixture of poly-brominated tars.

Decision Matrix

Parameter3-Methyl Pyrrole3-Methoxy Pyrrole
Nucleophilicity Moderate (

)
High (

)
Oxidation Potential High (Stable)Low (Unstable)
Preferred Solvent DCM, DMF, EthanolAnhydrous THF, Et2O (Inert atm)
Protecting Group Needed? NoYes (Critical) (TIPS, Boc)
Primary Application Scaffold building blockSpecialized electronic tuning

References

  • Regioselectivity in Pyrroles: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Vilsmeier-Haack Mechanism: Jones, G.; Stanforth, S. P.[2] "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions2004 , 49, 1. Link

  • Synthesis of 3-Methoxy Pyrroles: Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole. A Progenitor for the Synthesis of 3-Substituted Pyrroles." J. Org.[3] Chem.1990 , 55, 6317-6328. Link (Key reference for TIPS-protection strategy).

  • Electronic Effects in EAS: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007.

Sources

Comparative Guide: UV-Vis Absorption Maxima of 3-Substituted Pyrroles

[1]

Executive Summary

The electronic absorption profile of pyrrole derivatives is a critical parameter in the design of conductive polymers, porphyrin precursors, and pharmaceutical intermediates. While 2-substituted pyrroles are synthetically more accessible, 3-substituted pyrroles offer unique electronic advantages. They minimize steric torsion in oligomeric chains, preserving planarity and extending conjugation length.

This guide provides a technical comparison of the UV-Vis absorption maxima (

Mechanistic Principles of Absorption

The UV-Vis spectrum of pyrrole is dominated by

  • Mesomeric (Resonance) Effects:

    • Electron Donating Groups (EDG): Alkyl or alkoxy groups at C3 raise the HOMO energy level, causing a bathochromic (red) shift.

    • Electron Withdrawing Groups (EWG): Acyl or nitro groups lower the LUMO energy level significantly, often introducing a lower energy

      
       transition and causing a strong redshift.
      
  • Steric-Electronic Coupling: Unlike the 2-position, which is adjacent to the heteroatom (NH), the 3-position is less sterically crowded regarding the N-H bond. However, in oligomers, 3-substituents can interact with adjacent rings. Crucially, 3-substituted polypyrroles often exhibit lower bandgaps than 2-substituted analogs because the substituents cause less backbone twisting, allowing for better orbital overlap.

Diagram 1: Substituent Effect Logic Flow

SubstituentEffectsSubstituent3-Position SubstituentType_EDGElectron Donor(Alkyl, -OR)Substituent->Type_EDGType_EWGElectron Withdrawing(-COR, -NO2)Substituent->Type_EWGEffect_EDGRaises HOMOHyperconjugationType_EDG->Effect_EDGEffect_EWGLowers LUMOExtended ConjugationType_EWG->Effect_EWGResult_SmallMinor Red Shift(+2-10 nm)Effect_EDG->Result_SmallResult_LargeMajor Red Shift(+30-80 nm)Effect_EWG->Result_Large

Caption: Logical flow of electronic substituent effects on the spectral shift of pyrrole monomers.

Comparative Data Analysis

The following data aggregates experimental findings for monomeric pyrroles in polar solvents (typically Ethanol or Methanol). Note that values may shift by

Table 1: Substituent Effects on (3-Position)[1]
Compound ClassSubstituent (R at C3)

(nm)

(M

cm

)
Electronic Effect
Unsubstituted -H208 - 210 ~7,000Baseline reference.
3-Alkyl -CH

(Methyl)
212 - 215 ~5,000Weak EDG (Hyperconjugation).
3-Alkoxy -OCH

(Methoxy)
220 - 225 ~6,500Strong EDG (Resonance).
3-Aryl -Ph (Phenyl)250 - 265 >10,000Extended

-conjugation.
3-Acyl -COCH

(Acetyl)
240 - 260 >12,000Strong EWG (Intramolecular Charge Transfer).
3-Nitro -NO

280 - 300 HighStrongest EWG; distinct yellow color.
Table 2: Regioisomeric Comparison (2- vs 3-Substituted)

This comparison is vital for identifying isomer purity in synthesis.

Feature2-Substituted Pyrrole3-Substituted PyrroleComparison Insight

(Alkyl)
~215 - 218 nm~212 - 215 nm2-position is electronically more connected to the Nitrogen lone pair, often resulting in a slightly larger redshift than the 3-isomer.
Oligomerization Steric twisting common.Planar backbone maintained.3-substituted oligomers/polymers often show lower bandgaps (higher

) than 2-substituted counterparts due to better planarity.
Stability Moderate.High oxidation sensitivity.3-substituted monomers oxidize more rapidly; samples must be fresh.

Experimental Protocol: Reliable UV-Vis Characterization

Objective: Obtain reproducible spectra for unstable 3-substituted pyrroles. Challenge: Pyrroles are prone to oxidative polymerization (turning brown/black), which creates a broad background absorption that obscures the monomer peaks.

Workflow Diagram

ExperimentalProtocolStep11. Purification(Distillation/Column)Step22. Solvent Selection(Cutoff < 205 nm)Step1->Step2 Immediate UseStep33. Blanking(Dual-Beam Correction)Step2->Step3Step44. Measurement(Scan 190-400 nm)Step3->Step4Step55. Validation(Derivative Spectroscopy)Step4->Step5 Check Purity

Caption: Step-by-step workflow for ensuring spectral integrity of oxidation-prone pyrroles.

Detailed Methodology
  • Sample Purification (Critical Step):

    • Commercially available 3-substituted pyrroles often contain oligomeric impurities.

    • Action: Pass the liquid sample through a short pad of neutral alumina or distill under reduced pressure immediately before analysis.

    • Validation: The sample must be colorless. Yellow/brown tint indicates oxidation.

  • Solvent Selection:

    • Use Spectroscopic Grade Methanol or Acetonitrile .

    • Avoid: Acetone (high UV cutoff) or Chloroform (can be acidic and induce polymerization).

    • Concentration: Prepare a stock solution of

      
       M. Dilute to 
      
      
      M for the final scan to keep Absorbance < 1.0.
  • Baseline Correction:

    • Use a matched quartz cuvette (1 cm path length).

    • Run a baseline scan with pure solvent.

    • Tip: If using a single-beam instrument, ensure the lamp has warmed up for >30 minutes to stabilize the UV output (Deuterium lamp).

  • Data Acquisition:

    • Scan Range: 190 nm – 400 nm.

    • Scan Speed: Medium (too fast reduces resolution; too slow risks sample oxidation in the cuvette).

  • Self-Validation Check:

    • Calculate the ratio of peak absorbance to the valley (if present).

    • If the spectrum shows a "tail" extending into the visible region (>400 nm), the sample has oxidized. Discard and repurify.

Applications and Significance

Understanding these maxima is not merely academic; it drives functionality in applied materials:

  • Conductive Polymers: 3-alkylpyrroles are used to synthesize soluble polypyrroles. The monomer

    
     serves as a purity check, while the polymer 
    
    
    (often >400 nm) indicates conjugation length.
  • Porphyrin Synthesis: 3,4-disubstituted pyrroles are key precursors. The UV signature confirms the substitution pattern before the condensation reaction.

  • Biosensors: 3-substituted pyrroles functionalized with bioreceptors (e.g., carboxyl groups) rely on UV-Vis to quantify the degree of functionalization.

References

  • Electronic Properties of Pyrrole Derivatives Title: UV-Visible absorption spectroscopy and Z-scan analysis of pyrrole derivatives.[1] Source: IOSR Journal of Applied Physics (2020). URL:[Link]

  • Solvent Effects on Heterocycles Title: Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and Heterocycles. Source: MDPI Molecules (2018). URL:[Link]

  • Synthesis and Characterization of 3-Substituted Pyrroles Title: Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis.[2] Source: Nature Communications / ResearchGate (2023). URL:[Link]

  • Pyrrole Polymerization Monitoring Title: UV-vis absorption spectra of pyrrole before and after polymerization.[3] Source: Journal of Physical Chemistry B. URL:[Link]

  • General UV-Vis Theory for Conjugated Systems Title: UV-Visible Spectroscopy of Organic Compounds (Conjugation effects). Source: Chemistry LibreTexts. URL:[Link]

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